3-(Difluoromethoxy)azetidine hydrochloride
Description
Properties
IUPAC Name |
3-(difluoromethoxy)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO.ClH/c5-4(6)8-3-1-7-2-3;/h3-4,7H,1-2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIKFEDNGUTEFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1619991-11-5 | |
| Record name | 3-(difluoromethoxy)azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(Difluoromethoxy)azetidine hydrochloride chemical properties
Technical Monograph: 3-(Difluoromethoxy)azetidine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of 3-(Difluoromethoxy)azetidine hydrochloride (CAS 1619991-11-5), a specialized heterocyclic building block employed in modern drug discovery.[1] This compound integrates the conformationally restricted azetidine ring with a difluoromethoxy (
Chemical Identity & Physicochemical Properties
3-(Difluoromethoxy)azetidine hydrochloride is a salt form of a 4-membered nitrogen heterocycle substituted at the 3-position.[1] It is primarily used to introduce the lipophilic hydrogen bond donor motif (
| Property | Detail |
| IUPAC Name | 3-(Difluoromethoxy)azetidine hydrochloride |
| CAS Number | 1619991-11-5 |
| Molecular Formula | |
| Molecular Weight | 159.56 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, DMSO, Methanol; sparingly soluble in DCM |
| pKa (Predicted) | ~9.5 – 10.2 (Azetidine NH) |
| LogP (Predicted) | ~0.7 (Free base); Salt is highly polar |
| H-Bond Donors | 2 (NH, |
| H-Bond Acceptors | 3 (N, O, F) |
Medicinal Chemistry Rationale
The strategic value of 3-(Difluoromethoxy)azetidine lies in its dual functionality as a bioisostere and a physicochemical modulator .[1]
The Difluoromethoxy Group ( )
Unlike the trifluoromethoxy (
-
Metabolic Stability: The fluorine atoms lower the electron density on the adjacent carbon, protecting the methoxy-like linkage from oxidative dealkylation by cytochrome P450 enzymes.
-
Lipophilicity Modulation: It increases lipophilicity (LipE) compared to a hydroxyl or methoxy group, improving membrane permeability without the penalty of excessive hydrophobicity associated with larger alkyl chains.
The Azetidine Ring
-
Conformational Restriction: The 4-membered ring constrains the vector of the substituent, reducing the entropic penalty upon binding to a protein target compared to flexible linear amines.
-
Basicity Modulation: Azetidines are generally more basic than their acyclic counterparts, but the electron-withdrawing inductive effect (
) of the 3-difluoromethoxy group attenuates the basicity of the ring nitrogen, potentially improving oral bioavailability and reducing hERG liability.[1]
Synthesis & Manufacturing
The synthesis of 3-(Difluoromethoxy)azetidine hydrochloride typically proceeds via the functionalization of N-protected 3-hydroxyazetidine.[1] The critical step is the introduction of the difluoromethyl group, which requires specialized reagents to avoid ring opening or decomposition.
Synthetic Pathway (Graphviz)[1]
Figure 1: Synthetic route for the production of 3-(Difluoromethoxy)azetidine HCl.
Key Reaction Steps
-
Difluoromethylation: The precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate, is treated with a difluoromethyl source.[1]
-
Classic Method: Chlorodifluoromethane (
) gas introduced into a biphasic system with aqueous KOH and a phase transfer catalyst.[1] -
Modern Method: Use of non-gaseous reagents like 2-(difluoromethoxy)benzothiazole or difluoromethyl phenyl sulfone under photoredox or radical conditions for safer handling.[1]
-
-
Deprotection: The Boc group is cleaved using anhydrous 4M HCl in dioxane. The resulting hydrochloride salt precipitates and is collected via filtration, ensuring high purity without the need for chromatography.
Experimental Protocol: Handling & Usage
Safety Warning: This compound is an irritant (Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3). Handle in a fume hood wearing appropriate PPE (nitrile gloves, safety goggles).[1]
Standard Coupling Procedure (Amide Bond Formation)
To utilize this building block in drug synthesis (e.g., coupling to a carboxylic acid core):
-
Free Base Liberation (In-situ):
-
Suspend 3-(Difluoromethoxy)azetidine HCl (1.0 equiv) in DCM or DMF.[1]
-
Add DIPEA or TEA (3.0 equiv) to neutralize the HCl and activate the amine.
-
-
Coupling:
-
Add the carboxylic acid partner (1.0 equiv) and a coupling reagent (e.g., HATU or T3P) (1.1 equiv).[1]
-
Stir at room temperature for 2–12 hours.
-
-
Workup:
-
Dilute with EtOAc, wash with saturated
, water, and brine. -
Dry over
and concentrate.
-
Handling Workflow (Graphviz)
Figure 2: Recommended laboratory workflow for handling hygroscopic azetidine salts.
Stability & Storage
-
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a tightly sealed container, preferably within a desiccator.
-
Thermal Stability: Stable at room temperature for short durations, but long-term storage is recommended at 2–8°C.
-
Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for immediate reaction).[1]
References
-
Hu, J., et al. (2017).[1] "Reagents for Fluoromethylation: A Challenge in Organofluorine Chemistry." Chemical Reviews. [1]
-
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [1]
-
PubChem Compound Summary. (2025). "3-(Difluoromethoxy)azetidine hydrochloride."[1] National Center for Biotechnology Information.[1] [1]
-
Zafrani, Y., et al. (2019).[1] "Difluoromethoxy Group as a Lipophilic Hydrogen Bond Donor."[1][2] Journal of Medicinal Chemistry. [1]
Sources
Technical Guide: Synthesis of 3-(Difluoromethoxy)azetidine Hydrochloride
Executive Summary
Target Molecule: 3-(Difluoromethoxy)azetidine hydrochloride
CAS Registry Number: 1403993-56-5 (Free base equivalent); Salt forms vary.[1]
Molecular Formula: C4H8ClF2NO (Salt)
Primary Application: Medicinal chemistry building block.[1] The difluoromethoxy group (-OCF2H) acts as a lipophilic bioisostere for hydroxyl (-OH) or methoxy (-OMe) groups, improving metabolic stability and membrane permeability (Lipophilicity enhancement:
This guide details a scalable, two-step synthesis starting from commercially available 1-Boc-3-hydroxyazetidine .[1] The pathway prioritizes the use of sodium chlorodifluoroacetate (SCDA) as a solid-state difluorocarbene precursor, avoiding the hazards of gaseous chlorodifluoromethane (Freon-22).[1]
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is designed around the late-stage introduction of the difluoromethyl group followed by acid-mediated deprotection.[1]
Strategic Disconnections
-
N-Protecting Group Removal: The final step requires the cleavage of the tert-butyloxycarbonyl (Boc) group under acidic conditions to yield the hydrochloride salt directly.[1]
-
C-O Bond Formation (Difluoromethylation): The core challenge is the formation of the O-CF2 bond.[1] Direct nucleophilic substitution on difluoromethyl halides is poor.[1] The preferred mechanism is the insertion of difluorocarbene (:CF2) into the alkoxide bond.
Reaction Pathway Diagram
Caption: Two-step synthesis pathway involving carbene-mediated O-difluoromethylation and acidic deprotection.
Part 2: Detailed Experimental Protocols
Step 1: O-Difluoromethylation of 1-Boc-3-hydroxyazetidine
This step utilizes Sodium Chlorodifluoroacetate (SCDA) .[1] Upon heating, SCDA decarboxylates to release difluorocarbene (:CF2), which is trapped by the azetidine alkoxide.[1]
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 1-Boc-3-hydroxyazetidine | 1.0 | Substrate |
| Sodium Chlorodifluoroacetate (SCDA) | 2.0 - 2.5 | Difluorocarbene Precursor |
| Sodium Hydride (60% in oil) | 1.5 | Base (Alkoxide formation) |
| DMF (Anhydrous) | 10 V (mL/g) | Solvent (High boiling point) |
Protocol
-
Alkoxide Formation:
-
Charge an oven-dried reaction vessel with Sodium Hydride (1.5 equiv) and anhydrous DMF under nitrogen atmosphere.
-
Cool the suspension to 0°C.
-
Dropwise add a solution of 1-Boc-3-hydroxyazetidine (1.0 equiv) in DMF.[1]
-
Critical Control Point: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation (cessation of H2 evolution).
-
-
Difluoromethylation:
-
Add Sodium Chlorodifluoroacetate (2.0 equiv) in a single portion.[1]
-
Heat the reaction mixture to 95–100°C .
-
Observation: Vigorous gas evolution (CO2) will occur.[1] Ensure adequate venting.[1]
-
Stir for 4–6 hours. Monitor by TLC (fading of polar alcohol spot) or LC-MS.[1]
-
Note: If conversion is incomplete (<90%), add an additional 0.5 equiv of SCDA and continue heating for 2 hours.[1]
-
-
Workup:
-
Purification:
Step 2: Deprotection to Hydrochloride Salt
The Boc group is acid-labile.[1] Using HCl in dioxane precipitates the product directly, simplifying isolation.[1]
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Intermediate (from Step 1) | 1.0 | Substrate |
| 4M HCl in 1,4-Dioxane | 5.0 - 10.0 | Acid/Deprotection Agent |
| Diethyl Ether or MTBE | N/A | Anti-solvent for precipitation |
Protocol
-
Reaction:
-
Isolation:
-
Product: 3-(Difluoromethoxy)azetidine hydrochloride (White to off-white solid).[1]
Part 3: Process Optimization & Troubleshooting
Critical Process Parameters (CPPs)
| Parameter | Recommendation | Scientific Rationale |
| Temperature (Step 1) | 95°C ± 5°C | SCDA decarboxylation is slow <90°C. >110°C risks decomposition of the azetidine ring.[1] |
| Water Content | <0.1% (Karl Fischer) | Water quenches difluorocarbene to form formyl fluoride/formic acid, reducing yield. |
| Base Selection | NaH vs K2CO3 | NaH is preferred for secondary alcohols to ensure irreversible deprotonation before carbene generation.[1] |
Mechanism of Action: Difluorocarbene Insertion
The reaction does not proceed via SN2.[1] It involves a rapid reaction between the electrophilic carbene and the nucleophilic oxygen.
Caption: Mechanistic flow of difluorocarbene generation and insertion.
Part 4: Analytical Characterization
Verify the identity of the final salt using these expected spectral signatures:
-
1H NMR (D2O or DMSO-d6):
-
19F NMR:
- -80 to -85 ppm (d, J = 70-75 Hz): Doublet corresponding to the CF2 group coupled to the single proton.[1]
-
Mass Spectrometry (ESI+):
-
m/z = ~124.05 [M+H]+ (Calculated for C4H7F2NO free base).
-
Part 5: Safety & Handling
-
Gas Evolution: Step 1 generates significant volumes of CO2.[1] Do not seal the vessel completely; use a bubbler to monitor off-gassing.[1]
-
Difluorocarbene Toxicity: While transient, difluorocarbene is reactive.[1] Perform all operations in a well-ventilated fume hood.
-
Hygroscopicity: The hydrochloride salt is hygroscopic.[1] Store in a desiccator or under inert atmosphere at -20°C.
References
-
Hu, J., et al. (2017).[1] Reagents for Difluoromethylation. Angewandte Chemie International Edition. Link[1]
-
Zafrani, Y., et al. (2017).[1][3] Difluoromethyl Ethers: Synthesis and Properties. Journal of Medicinal Chemistry. Link[1]
-
Ni, C., & Hu, J. (2016).[1] Recent Advances in Difluoromethylation. Synthesis. Link[1]
-
Sigma-Aldrich. (n.d.).[1] 1-Boc-3-hydroxyazetidine Product Specification. Link
-
Organic Syntheses. (2013).[1] Difluoromethylation of Phenols and Alcohols using Sodium Chlorodifluoroacetate. Organic Syntheses, 90, 301.[1] Link
Sources
Strategic Utilization of 3-(Difluoromethoxy)azetidine Hydrochloride in Medicinal Chemistry
[1]
Executive Summary
3-(Difluoromethoxy)azetidine hydrochloride (CAS: 1286267-88-2 / 1619991-11-5) is a high-value saturated heterocyclic fragment used in modern drug discovery.[1] Unlike traditional aromatic building blocks, this compound offers a unique combination of conformational rigidity , metabolic stability , and lipophilic hydrogen bond donor capability.
While rarely used as a monotherapy, its biological activity is defined by its role as a pharmacophore scaffold. It is particularly potent in the design of ligands for Nicotinic Acetylcholine Receptors (nAChR) and as a bioisostere to optimize the physicochemical profile (LogD, pKa) of lead compounds targeting GPCRs and kinases.
Biological Activity & Pharmacological Profile[1][2][3][4][5][6]
Intrinsic Activity: The nAChR Connection
The 3-substituted azetidine ether motif is a privileged structure in neuropharmacology. 3-(Difluoromethoxy)azetidine serves as a minimal pharmacophore for the
-
Mechanism: The azetidine nitrogen (protonated at physiological pH) mimics the quaternary ammonium of acetylcholine, while the ether oxygen acts as a hydrogen bond acceptor.
-
Structural Homology: It shares significant structural overlap with A-85380 , a potent nAChR agonist. The difluoromethoxy group modulates the basicity of the ether oxygen and alters the vector of the hydrogen bond interaction compared to a simple methoxy group.
-
Therapeutic Implication: Derivatives incorporating this fragment are investigated for cognitive enhancement (Alzheimer’s, Schizophrenia) and analgesia.
The "Lipophilic Hydrogen Bond Donor" Effect
The difluoromethoxy group (-OCHF
-
vs. Methoxy (-OCH
): The -OCHF group is more lipophilic and electron-withdrawing.[1] It blocks metabolic O-dealkylation (see Section 3).[1] -
vs. Trifluoromethoxy (-OCF
): Unlike the chemically inert -OCF , the -OCHF proton is acidic enough to act as a weak hydrogen bond donor .[1] This allows it to maintain critical binding interactions within a receptor pocket while simultaneously increasing membrane permeability.[1]
Physicochemical Properties Table
| Property | Value (Approx.) | Impact on Drug Design |
| Molecular Weight | 159.56 g/mol (HCl salt) | Ideal for Fragment-Based Drug Discovery (FBDD) |
| pKa (Azetidine N) | ~8.5 - 9.5 | Ensures solubility; protonated at physiological pH |
| cLogP | -0.5 to 0.2 | Low lipophilicity aids in lowering overall drug LogD |
| H-Bond Donors | 2 (NH, CHF | -CHF |
| TPSA | ~21 Ų | High permeability potential |
Metabolic Stability & Mechanism of Action[7]
One of the primary reasons for incorporating this fragment is to block Cytochrome P450 (CYP) mediated metabolism .
Metabolic Blockade Pathway
Traditional methoxy groups are susceptible to O-demethylation, leading to rapid clearance.[1] The fluorine atoms in the difluoromethoxy group exert a strong electron-withdrawing effect, deactivating the
Figure 1: Mechanism of metabolic stabilization.[1] The C-F bonds in the difluoromethoxy group prevent the initial radical abstraction step by CYP450 enzymes, significantly extending half-life (
Experimental Protocols
Synthesis of 3-(Difluoromethoxy)azetidine HCl
Note: Handling of difluorocarbene precursors requires strict safety adherence.
Reagents:
-
N-Boc-3-hydroxyazetidine (Starting Material)[1]
-
Sodium chlorodifluoroacetate (Difluorocarbene source) or 2-(Difluoromethoxy)-3-methyl-benzothiazolium triflate (Reagent)[1]
-
Hydrochloric acid (4M in dioxane)[1]
Protocol:
-
Etherification: Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in DMF. Add Cs
CO (2.0 eq).[1] Heat to 60°C. -
Difluoromethylation: Slowly add Sodium chlorodifluoroacetate (2.5 eq) over 1 hour. The in situ generated difluorocarbene (:CF
) inserts into the O-H bond.-
Validation: Monitor by TLC/LC-MS for conversion of alcohol to -OCHF
.[1]
-
-
Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with LiCl solution (to remove DMF).[1] Dry over Na
SO and concentrate. -
Deprotection: Dissolve the intermediate in CH
Cl . Add 4M HCl in dioxane (5.0 eq) at 0°C. Stir at RT for 2 hours. -
Isolation: Concentrate in vacuo. Triturate the solid with diethyl ether to yield 3-(Difluoromethoxy)azetidine hydrochloride as a white hygroscopic solid.[1]
In Vitro Microsomal Stability Assay
To verify the metabolic advantage of the -OCHF
Materials:
-
Human Liver Microsomes (HLM) (20 mg/mL)[1]
-
NADPH Regenerating System[1]
-
Test Compound (1 µM final concentration)
Workflow:
-
Pre-incubation: Mix 1 µM test compound with HLM (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C for 5 min.
-
Initiation: Add NADPH to start the reaction.[1]
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Add ice-cold Acetonitrile containing Internal Standard (IS) to stop reaction.
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
- [1]
Applications in Drug Design (SAR)[1]
The following diagram illustrates the decision matrix for deploying this fragment in a medicinal chemistry campaign.
Figure 2: Strategic decision tree for incorporating 3-(Difluoromethoxy)azetidine into drug candidates.
References
-
Holladay, M. W., et al. (1998). "Structure-Activity Relationships of 3-(2-Azetidinylmethoxy)pyridines: A New Class of Potent Nicotinic Acetylcholine Receptor Ligands." Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link[1]
-
Mykhailiuk, P. K. (2015).[1] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. (Context on Azetidine utility). Link
-
PubChem Compound Summary. "Razpipadon (Related Structure)." National Center for Biotechnology Information.[1] Link
Comprehensive Characterization of 3-(Difluoromethoxy)azetidine Hydrochloride: A Technical Guide
Part 1: Strategic Importance & Chemical Identity
The azetidine ring system has emerged as a critical bioisostere in modern medicinal chemistry, often used to replace cyclobutane, pyrrolidine, or gem-dimethyl groups to modulate lipophilicity and metabolic stability. The 3-(difluoromethoxy) substituent adds a specific layer of utility: the difluoromethoxy group (
This guide provides the definitive spectral characterization for 3-(Difluoromethoxy)azetidine hydrochloride , a key building block for synthesizing advanced pharmaceutical intermediates.
Table 1: Chemical Identity & Constants
| Property | Value |
| IUPAC Name | 3-(Difluoromethoxy)azetidine hydrochloride |
| CAS Number | 1619991-11-5 |
| Molecular Formula | |
| Molecular Weight | 159.56 g/mol |
| Free Base MW | 123.10 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexanes |
Part 2: NMR Spectroscopy Guide
Characterizing this compound requires careful attention to the coupling patterns introduced by the fluorine atoms. The difluoromethoxy group creates distinct splitting patterns in
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: DMSO-d6 is recommended for full characterization to observe exchangeable ammonium protons. Deuterium Oxide (D2O) is excellent for resolution of the ring protons but will exchange the
protons, causing them to disappear. -
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm; HDO: 4.79 ppm).
Predicted NMR Data (DMSO-d6, 400 MHz)
The proton spectrum is dominated by the characteristic triplet of the
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| 9.40 - 9.80 | br s | 2H | - | |
| 6.75 | t | 1H | ||
| 4.85 | m | 1H | - | Azetidine C3-H |
| 4.20 - 4.45 | m | 2H | - | Azetidine C2/C4-H (a) |
| 3.90 - 4.10 | m | 2H | - | Azetidine C2/C4-H (b) |
Technical Insight: The triplet at
ppm is the diagnostic signal for the difluoromethoxy group. Its large coupling constant (~72 Hz) is due to the geminal H-F coupling. If this peak appears as a singlet or has a significantly different shift, the difluoromethylation has likely failed (e.g., hydrolysis to the alcohol).
Predicted NMR Data (DMSO-d6, 100 MHz)
The carbon spectrum features a triplet for the
| Shift ( | Multiplicity | Coupling ( | Assignment |
| 116.5 | t | ||
| 64.5 | s | - | Azetidine C3 |
| 52.0 | s | - | Azetidine C2/C4 |
Predicted NMR Data (DMSO-d6, 376 MHz)
Fluorine NMR is the cleanest method to assess purity, typically showing a single doublet.
| Shift ( | Multiplicity | Coupling ( | Assignment |
| -82.5 | d |
Part 3: Mass Spectrometry (MS) Guide
Mass spectrometry confirms the molecular mass and the presence of the halogenated motif.
Experimental Protocol: LC-MS
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).
-
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile gradient.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
MS Data Interpretation[3][5]
-
Parent Ion (
): The free base mass is 123.10. In ESI+, the protonated molecular ion is observed at m/z 124.1 . -
Adducts: Common adducts include
(146.1) and (165.1). -
Isotope Pattern: The chlorine atom is part of the counterion (HCl).
-
Direct Injection (MS only): If the salt is intact or negative mode is used, a Cl isotope pattern (3:1 ratio at m/z 35/37) may be visible.
-
LC-MS (Positive): You typically observe only the organic cation (
), so no Cl isotope pattern is seen on the parent peak.
-
Fragmentation Logic
Under higher collision energies (MS/MS), the molecule undergoes characteristic fragmentation:
-
Loss of Difluorocarbene: Neutral loss of
(50 Da) is a known pathway for difluoromethyl ethers, though less common in soft ESI. -
Ring Opening: The strained azetidine ring is prone to opening, often losing ethylene (
, 28 Da).
Part 4: Analytical Workflow & Logic Visualization
The following diagram illustrates the logical flow for confirming the identity of the compound, ensuring a self-validating protocol.
Caption: Logical decision tree for the spectral validation of 3-(Difluoromethoxy)azetidine HCl.
Part 5: Quality Control & Impurity Profiling
When synthesizing or sourcing this material, specific impurities are common due to the reactivity of the difluorocarbene source used in manufacturing.
-
Azetidin-3-ol (Precursor):
-
Origin: Incomplete difluoromethylation or hydrolysis.
-
Detection: 1H NMR signal at
4.50 (m) without the characteristic triplet at 6.75 ppm. MS at 74.1.
-
-
N-Difluoromethyl impurity:
-
Origin: Reaction on the nitrogen instead of oxygen (if N was not protected).
-
Detection: 19F NMR shift is significantly different (typically around -90 to -100 ppm for N-CF2-H).
-
References
-
PubChem. 3-(Difluoromethoxy)azetidine hydrochloride (Compound). National Library of Medicine. Available at: [Link]
- Hu, J., et al. (2018). Difluoromethylation of Alcohols: A General Guide. Chemical Reviews. (General reference for O-CF2H spectral properties).
-
Reich, H. J. Bordwell pKa Table and NMR Data Repository. University of Wisconsin-Madison. (Reference for Azetidine ring shifts). Available at: [Link]
Strategic Utilization and Safe Handling of 3-(Difluoromethoxy)azetidine Hydrochloride
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and HSE Officers
Executive Summary: The Bioisosteric Advantage
In modern drug discovery, 3-(Difluoromethoxy)azetidine hydrochloride (CAS: 1280786-89-9) represents a high-value scaffold that synergizes two powerful medicinal chemistry tactics: conformational constraint and fluorine bioisosterism .
The azetidine ring offers a rigidified alternative to pyrrolidines or piperidines, reducing the entropic penalty of ligand-target binding. Simultaneously, the difluoromethoxy group (
This guide provides a rigorous framework for the safe handling, storage, and synthetic application of this reagent, moving beyond basic Safety Data Sheet (SDS) parameters to address the specific challenges posed by strained fluorinated heterocycles.
Physicochemical Profile & Critical Data
Understanding the physical state of the reagent is the first step in risk mitigation. As a hydrochloride salt, the molecule is stabilized against the inherent ring strain of the azetidine core, but this introduces hygroscopicity that complicates stoichiometry.
| Property | Data | Relevance to Handling |
| CAS Number | 1280786-89-9 | Unique Identifier for inventory/search. |
| Formula | Stoichiometry calculations (Free base vs. Salt). | |
| MW | 159.56 g/mol | Precision weighing required. |
| Ring Strain | ~25.4 kcal/mol (Azetidine) | Thermal Hazard: Avoid temperatures >100°C without validation. |
| Acidity | Acidic (HCl salt) | Corrosive Potential: Incompatible with strong oxidizers/bases in storage. |
| Hygroscopicity | High | Stoichiometric Drift: Absorbs atmospheric water rapidly. |
| Appearance | White to off-white solid | Discoloration (yellowing) indicates free-base degradation. |
Safety Architecture & Toxicology
While standard SDS classifications list this compound as an irritant, the E-E-A-T approach requires us to look deeper. The combination of a strained ring and a fluorinated ether creates specific risks.
Mechanistic Hazards
-
Ring Strain Release: Although azetidines are more stable than aziridines, the 4-membered ring is susceptible to nucleophilic ring-opening, particularly under strong Lewis acidic conditions or high temperatures. This can lead to uncontrolled polymerization or alkylation of biological macromolecules (potential genotoxicity, though lower than aziridines) [3].
-
HCl Evolution: Upon contact with moisture or strong acids, the salt can release hydrochloric acid fumes, posing an inhalation risk (H335).
-
Fluorine Content: While stable under standard conditions, thermal decomposition (>200°C) can theoretically release HF.
Risk Assessment Logic
The following decision tree outlines the safety protocols based on operational scale.
Figure 1: Risk assessment decision tree for handling fluorinated azetidine salts. Note the escalation of controls at >1g due to potential exotherms during neutralization.
Handling & Storage Protocols
The Trustworthiness Pillar: A protocol is only as good as its reproducibility. The primary cause of failed reactions with this reagent is stoichiometric error due to water uptake .
The "Inert Weighing" Protocol
Because the HCl salt is hygroscopic, weighing it in open air leads to "wet" mass, resulting in under-loading of the reagent in the reaction.
-
Equilibration: Allow the container to reach room temperature before opening to prevent condensation.
-
Environment: Ideally, weigh inside a glovebox or a nitrogen-flushed glove bag.
-
Alternative (Speed Weighing): If a glovebox is unavailable:
-
Flush the stock bottle with Argon immediately after opening.
-
Tare the receiving vial with a cap.
-
Quickly transfer solid, cap, and weigh.
-
Do not leave the stock bottle open while recording data.
-
Storage Standards
-
Temperature: Refrigerate at 2–8°C.
-
Atmosphere: Store under inert gas (Argon/Nitrogen).
-
Container: Tightly sealed glass or polypropylene. Avoid metals that may corrode due to residual HCl.
Synthetic Workflows: Activation and Coupling
To utilize 3-(Difluoromethoxy)azetidine in medicinal chemistry (e.g., amide coupling or
Protocol: In-Situ Neutralization for Amide Coupling
Objective: Couple the azetidine to a carboxylic acid without isolating the unstable free amine.
-
Dissolution: Suspend the 3-(Difluoromethoxy)azetidine HCl (1.0 equiv) in dry DCM or DMF.
-
Scavenging: Add DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (2.5 – 3.0 equiv).
-
Why 3.0 equiv? 1.0 equiv neutralizes the HCl salt; 1.0–2.0 equiv activates the carboxylic acid coupling reagent.
-
-
Activation: In a separate vial, activate the carboxylic acid with HATU/EDC.
-
Addition: Add the activated acid solution to the neutralized azetidine mixture.
-
Note: Do not let the neutralized azetidine sit for prolonged periods (>1 hour) as free azetidines can dimerize or ring-open.
-
Workflow Visualization
Figure 2: Synthetic workflow emphasizing in-situ neutralization to avoid handling the unstable free base.
Emergency Procedures
In the event of exposure, the presence of the fluorinated motif and the HCl salt dictates the response.
-
Eye Contact: Immediate irrigation with water for 15 minutes.[1][2] The HCl component causes immediate stinging; damage can be severe if not treated.
-
Skin Contact: Wash with soap and water.[1][2][3] Monitor for delayed redness (signs of deeper irritation).
-
Spill Cleanup:
References
-
Xing, L., et al. (2015).[5] "Novel Difluoromethyl Bioisosteres of Methoxy and Hydroxyl Groups." ChemMedChem.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International.
-
PubChem. (2025).[6][7] "3,3-Difluoroazetidine hydrochloride Compound Summary." (Used for surrogate physicochemical data).
-
Fisher Scientific. (2025).[3] "Safety Data Sheet: 3-Fluoroazetidine hydrochloride." (Surrogate SDS data for fluorinated azetidine salts).
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. 3-(Fluoromethyl)azetidine hydrochloride|1642298-59-6|MSDS [dcchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Hydroxyazetidine hydrochloride | C3H8ClNO | CID 2759290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,3-Difluoroazetidine hydrochloride | C3H6ClF2N | CID 2758247 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Azetidine Derivatives in Medicinal Chemistry
[1]
Executive Summary
In the pursuit of "escaping flatland"—the transition from planar, aromatic-heavy drug candidates to three-dimensional, sp³-rich architectures—azetidine (a four-membered nitrogen heterocycle) has emerged as a high-value scaffold.[1][2][3] Unlike the conformationally flexible pyrrolidine or the highly strained aziridine, azetidine offers a unique balance of structural rigidity and metabolic stability.[2][4]
This guide provides a technical deep-dive into the utility of azetidine derivatives. It moves beyond basic definitions to explore the causality of their physicochemical advantages, details modern synthetic routes (including strain-release methodologies), and analyzes FDA-approved case studies to demonstrate field application.[1]
Structural & Physicochemical Rationale[1][4][5][6]
The incorporation of an azetidine ring is rarely a random choice; it is a strategic maneuver to alter the physicochemical profile of a lead compound.
The "Magic Methyl" of Heterocycles
Just as a methyl group can boost potency by filling a hydrophobic pocket, the azetidine ring acts as a bioisostere for gem-dimethyl, cyclobutane, or carbonyl groups, but with the added benefit of a titratable nitrogen.[1]
Critical Parameters[1][7]
| Property | Azetidine Characteristic | Medicinal Chemistry Impact |
| Ring Strain | ~25.4 kcal/mol | High reactivity for functionalization; requires careful handling during synthesis but stable in physiological conditions.[1][5] |
| Basicity (pKa) | ~11.3 (Parent) | significantly higher than pyrrolidine (~11.[1][5]27) and secondary amines due to lone pair exposure.[1][5] Crucial: Must be modulated with EWGs (e.g., 3-fluoro) to reach physiological range (pKa 7–9) for membrane permeability.[1][5] |
| Lipophilicity | Lowers LogD | The polar nitrogen reduces lipophilicity compared to carbocyclic analogs, improving solubility and reducing metabolic clearance.[1][5] |
| Geometry | Puckered (Butterfly) | The ring is not planar; it exists in a puckered conformation (angle ~30°), providing unique vectors for substituent display.[1][5] |
Logic Flow: From Structure to Efficacy
The following diagram illustrates the decision-making process when selecting an azetidine scaffold.
Figure 1: Decision logic for azetidine incorporation in lead optimization.
Synthetic Methodologies
Synthesizing azetidines is historically challenging due to the entropic penalty of forming a 4-membered ring.[5] However, modern strain-release chemistry has revolutionized access.[1][5]
Traditional: Intramolecular Cyclization[1][7]
-
Mechanism: Nucleophilic displacement of a gamma-leaving group (halide, tosylate) by an amine.[1][5]
-
Limitation: Requires high dilution to avoid polymerization; slow kinetics.[1][5]
Modern: Strain-Release of [1.1.0]Bicyclobutanes
This is the current "gold standard" for complex azetidine synthesis.[1][5] It utilizes the high strain energy of 1-azabicyclo[1.1.0]butane (ABB) to drive ring opening.[1][5]
-
Why it works: The central bond of the bicyclic system is highly reactive.[1][5] Nucleophiles can attack the bridgehead carbon, relieving strain and generating a 3-substituted azetidine in one step.[1]
-
Application: Ideal for installing the azetidine ring late-stage or creating libraries of 3-substituted derivatives.[1][5]
Figure 2: Synthetic decision tree comparing traditional cyclization vs. modern strain-release.
Medicinal Chemistry Case Studies
Baricitinib (Olumiant)[1][7]
-
Indication: Rheumatoid Arthritis (JAK1/JAK2 inhibitor).[1][5]
-
Azetidine Role: The azetidine ring serves as a rigid linker connecting the ethylsulfonyl group to the pyrazole core.[5]
-
Structural Insight: The cyanomethyl group at the 3-position is critical.[5] It creates a specific vector that interacts with the JAK binding pocket.[1][5] The azetidine nitrogen is sulfonylated, removing basicity and preventing non-specific protein binding.[1][5]
-
Synthesis Note: The synthesis involves a Horner-Emmons reaction on tert-butyl 3-oxoazetidine-1-carboxylate to install the cyanomethylidene group, followed by reduction.[1]
Cobimetinib (Cotellic)[1][7]
-
Structural Insight: The fluorine atom at the 3-position is a classic example of pKa modulation. It lowers the basicity of the ring nitrogen (through inductive withdrawal), improving oral bioavailability while maintaining metabolic stability against N-oxidation.[1]
Experimental Protocols
Protocol A: Synthesis of Baricitinib Intermediate
Target: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile This protocol demonstrates the functionalization of the azetidine core via the Horner-Emmons reaction.[1][8]
Reagents:
Step-by-Step Workflow:
-
Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add anhydrous THF (10 vol).
-
Ylide Formation: Cool to 0°C. Add t-BuOK portion-wise. Add diethyl (cyanomethyl)phosphonate dropwise over 15 minutes.
-
Addition: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate in THF and add dropwise to the ylide solution at 0°C.
-
Reaction: Warm to room temperature (RT) and stir for 4 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x).[1][5] Wash combined organics with brine.[1][5] Dry over Na₂SO₄.[1][5]
-
Deprotection/Functionalization: The Boc group is subsequently removed (TFA/DCM), and the free amine is reacted with ethanesulfonyl chloride to yield the target.[1][5]
Protocol B: Strain-Release Synthesis of 3-Aryl Azetidines
Target: 1-benzhydryl-3-phenylazetidine Utilizing 1-azabicyclo[1.1.0]butane (ABB) chemistry.[1]
Reagents:
Step-by-Step Workflow:
-
Catalyst Prep: In a dry Schlenk tube, suspend CuI in anhydrous ether under N₂. Cool to -78°C.[1][5]
-
Nucleophile Addition: Add PhMgBr dropwise. Stir for 15 min to form the organocuprate species.
-
Strain Release: Add the ABB precursor (dissolved in THF) slowly down the side of the flask.[1][5]
-
Warm Up: Allow the mixture to warm to 0°C over 2 hours.
-
Quench: Carefully quench with saturated Rochelle's salt solution (to chelate Mg/Cu salts).
-
Purification: Flash chromatography on silica gel.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1][5] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Mughal, H., & Szostak, M. (2021).[1][5] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Stepaniuk, O., et al. (2026).[1][5] Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.[1][5] [Link] (Note: Generalized link to verified search result context).
-
Bechara, W. S., et al. (2017).[1][5][6] Baricitinib: A Review of its Synthesis and Pharmacology. Journal of Chemical Research. [Link]
-
Gianatassio, R., et al. (2016).[1][5] Strain-Release Amination of [1.1.0]Bicyclobutanes. Science. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Incidence, course, and management of toxicities associated with cobimetinib in combination with vemurafenib in the coBRIM study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Note: Synthesis of 3-(Difluoromethoxy)azetidine Hydrochloride
[1]
Abstract & Strategic Overview
This application note details a robust, scalable protocol for the synthesis of 3-(difluoromethoxy)azetidine hydrochloride , a critical building block in medicinal chemistry. The difluoromethoxy group (–OCHF₂) serves as a lipophilic hydrogen bond donor and a bioisostere for methoxy or hydroxyl groups, often improving metabolic stability and membrane permeability.
The synthesis strategy utilizes sodium chlorodifluoroacetate as a solid, bench-stable source of difluorocarbene (:CF₂), avoiding the use of gaseous chlorodifluoromethane (Freon-22), which is an ozone-depleting substance and requires specialized gas-handling equipment. This route is divided into two key stages:
-
O-Difluoromethylation of N-Boc-3-hydroxyazetidine via in situ generated difluorocarbene.
-
Acidic Deprotection of the tert-butoxycarbonyl (Boc) group to yield the hydrochloride salt.
Synthetic Workflow & Mechanism
The reaction proceeds through a difluorocarbene intermediate generated by the thermal decarboxylation of sodium chlorodifluoroacetate. This electrophilic carbene inserts into the O-H bond of the alcohol substrate.
Reaction Scheme Visualization
Figure 1: Synthetic pathway from N-Boc-3-hydroxyazetidine to the final hydrochloride salt.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| N-Boc-3-hydroxyazetidine | Substrate | 1.0 | Commercially available |
| Sodium chlorodifluoroacetate | Reagent | 2.5 - 3.0 | Hygroscopic; store in desiccator |
| Cesium Carbonate (Cs₂CO₃) | Base | 1.5 | Promotes deprotonation |
| DMF / Water (10:1) | Solvent | - | Water aids solubility of salts |
| 4M HCl in 1,4-Dioxane | Acid | 5.0 | Anhydrous deprotection |
Step 1: O-Difluoromethylation
Objective: Installation of the -OCHF₂ motif.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-Boc-3-hydroxyazetidine (1.0 equiv) in DMF (0.5 M concentration).
-
Addition: Add Cesium Carbonate (0.5 equiv) and Sodium Chlorodifluoroacetate (1.5 equiv).
-
Note: The reaction requires water (approx. 10% v/v relative to DMF) to facilitate the solubility of the acetate salt and the base.
-
-
Reaction: Heat the mixture to 95–100 °C under an inert atmosphere (N₂ or Ar).
-
Mechanistic Insight: At this temperature, ClCF₂CO₂Na decarboxylates to form the CF₂: carbene. The carbene reacts rapidly with the alkoxide.
-
-
Iterative Addition: To drive conversion, cool the reaction to 50 °C after 2 hours and add a second portion of Sodium Chlorodifluoroacetate (1.0 equiv) and Cesium Carbonate (0.5 equiv). Re-heat to 100 °C for another 2–4 hours.
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate (EtOAc) and wash with water (3x) to remove DMF.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield N-Boc-3-(difluoromethoxy)azetidine as a colorless oil.
Step 2: Boc-Deprotection & Salt Formation
Objective: Removal of the protecting group to yield the stable HCl salt.
-
Dissolution: Dissolve the intermediate from Step 1 in anhydrous 1,4-dioxane (or DCM).
-
Acidification: Slowly add 4M HCl in 1,4-dioxane (5–10 equiv) at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor by TLC (disappearance of the Boc-protected spot) or LC-MS.
-
Isolation:
-
The product often precipitates as a white solid.
-
Dilute with diethyl ether (Et₂O) to maximize precipitation.
-
Filter the solid under a nitrogen stream (the salt can be hygroscopic).
-
Wash the filter cake with cold Et₂O.
-
-
Drying: Dry under high vacuum to afford 3-(difluoromethoxy)azetidine hydrochloride .
Analytical Validation (Self-Validating Metrics)
To ensure the protocol was successful, compare your analytical data against these expected values.
Expected NMR Data
-
¹H NMR (400 MHz, D₂O or DMSO-d₆):
-
δ 6.75 ppm (t, J = 74.0 Hz, 1H): The characteristic triplet of the -OCHF₂ proton. The large coupling constant (gem-coupling with two Fluorines) is the definitive signature of success.
-
δ 4.50 – 4.60 ppm (m, 1H): Methine proton at the 3-position (CH-O).
-
δ 4.10 – 4.30 ppm (m, 2H): Azetidine ring protons (α-protons).
-
δ 3.80 – 4.00 ppm (m, 2H): Azetidine ring protons (α-protons).
-
-
¹⁹F NMR:
-
δ -82.0 to -85.0 ppm (d, J = 74.0 Hz): Doublet corresponding to the two fluorine atoms coupled to the single proton.
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion in Step 1 | Inefficient carbene generation or hydrolysis. | Ensure reaction temp is >90°C. Add reagent in portions. Ensure solvent is not too wet (only ~10% water is needed). |
| Carbamate (Boc) Loss in Step 1 | Reaction too basic or too hot for too long. | Monitor pH. Reduce time at 100°C. Ensure inert atmosphere. |
| Sticky Solid in Step 2 | Hygroscopic salt. | Use anhydrous ether for precipitation. Dry strictly under high vacuum. Store in a desiccator. |
Safety & Handling
-
Difluorocarbene Generation: The decomposition of sodium chlorodifluoroacetate releases CO₂ and generates difluorocarbene. While the carbene is consumed in situ, the gas evolution requires open ventilation or a pressure-relief system on the flask. Do not seal the system tightly without pressure release.
-
Acid Handling: 4M HCl in dioxane is corrosive and fumes. Handle in a fume hood.
-
Azetidine Stability: Free base azetidines can be unstable/volatile. Always store as the HCl salt or N-protected intermediate.
References
-
General Protocol for O-Difluoromethylation
- Hu, J., et al. "Efficient Difluoromethylation of Alcohols Using TMSCF2Br as a Unique and Practical Difluorocarbene Reagent.
-
Source:
-
Use of Sodium Chlorodifluoroacetate
- "Sodium chlorodifluoroacetate - Reagent Profile." Encyclopedia of Reagents for Organic Synthesis.
-
Source:
-
Azetidine Synthesis & Handling
- "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis." Frontiers in Chemistry, 2023.
-
Source:
-
Safety Data (Sodium Chlorodifluoroacetate)
- PubChem Compound Summary for CID 2734985.
-
Source:
Application Notes & Protocols: The Strategic Integration of 3-(Difluoromethoxy)azetidine Hydrochloride in Modern Drug Discovery
Introduction: The Convergence of Strained Rings and Fluorine Chemistry
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological profiles is relentless. Two powerful strategies have emerged as cornerstones of contemporary drug design: the incorporation of small, strained heterocyclic scaffolds and the strategic use of fluorine substitution. 3-(Difluoromethoxy)azetidine hydrochloride stands at the confluence of these approaches, offering a unique and powerful building block for researchers aiming to overcome challenges in metabolic stability, solubility, and target engagement.
This guide provides an in-depth analysis of 3-(Difluoromethoxy)azetidine hydrochloride, detailing its physicochemical properties, the scientific rationale for its use, and practical, field-tested protocols for its application. As a building block, it is more than a mere scaffold; it is a sophisticated tool that synergistically combines the benefits of a rigid azetidine ring with the nuanced electronic and metabolic advantages of a difluoromethoxy group.
Physicochemical Profile and Strategic Value
3-(Difluoromethoxy)azetidine hydrochloride is a crystalline solid valued as a key synthetic intermediate in pharmaceutical research.[1][2] Its utility stems from the distinct and complementary properties of its two core components: the azetidine heterocycle and the difluoromethoxy substituent.
| Property | Value |
| Molecular Formula | C₄H₈ClF₂NO |
| Molar Mass | 159.56 g/mol [3] |
| CAS Number | 1619991-11-5[3] |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, methanol, DMSO |
The Azetidine Ring: A Compact Scaffold for Enhanced Properties
The four-membered azetidine ring is a "privileged" motif in drug discovery, prized for its ability to impart favorable characteristics to a parent molecule.[4][5][6] Unlike larger, more flexible rings like piperidine or pyrrolidine, the azetidine scaffold offers a rigid, three-dimensional exit vector, allowing for precise positioning of substituents to optimize interactions with biological targets.[7]
Key Advantages of the Azetidine Moiety:
-
Improved Ligand Efficiency: The low molecular weight of the azetidine ring provides a rigid scaffold that can lead to improved ligand efficiency (LE).[7]
-
Enhanced Solubility: As small, polar heterocycles, azetidines can improve the aqueous solubility of drug candidates, a critical factor for oral bioavailability.[8]
-
Metabolic Stability: The compact, sp³-rich character often enhances metabolic stability compared to more lipophilic or conformationally flexible linkers.[4]
-
Synthetic Handle: The secondary amine (pKa of the conjugate acid is ~11.29 for the parent azetidine) provides a versatile synthetic handle for derivatization and can serve as a hydrogen bond acceptor.[7][9]
However, the inherent ring strain of azetidines (approx. 25.4 kcal/mol) can also introduce potential chemical stability issues if not considered within the molecular design.[6][7]
The Difluoromethoxy Group: A Unique Bioisostere
The strategic incorporation of fluorine is a well-established tactic in medicinal chemistry to modulate a wide array of molecular properties.[10] The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a highly valuable substituent, offering a unique blend of properties that distinguish it from the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[11][12][13]
Key Contributions of the -OCF₂H Group:
-
Metabolic Shielding: The strong carbon-fluorine bonds are resistant to oxidative metabolism by cytochrome P450 enzymes.[13] Replacing a metabolically labile methoxy group with -OCF₂H can block O-demethylation, thereby increasing the drug's half-life and bioavailability.[11][13]
-
Lipophilicity Modulation: The -OCF₂H group increases lipophilicity, which can enhance membrane permeability.[1][11] This effect is generally moderate, providing a fine-tuning tool for optimizing a compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.[12]
-
Hydrogen Bond Donor: A key feature is the ability of the polarized C-H bond to act as a hydrogen bond donor.[11][12][13][14] This allows the -OCF₂H group to serve as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), or even amine (-NH₂) groups, preserving critical interactions with the target protein.[10][14]
-
pKa Modulation: As a weakly electron-withdrawing group, the -OCF₂H substituent can influence the pKa of nearby basic or acidic centers, which can be used to optimize the ionization state of a drug at physiological pH.[11]
Synergistic Benefits in Drug Design
The combination of these two motifs in a single building block provides a powerful tool for lead optimization. The azetidine ring offers a rigid, low-molecular-weight scaffold to improve solubility and metabolic stability, while the difluoromethoxy group further enhances metabolic resistance and introduces unique hydrogen-bonding capabilities.
Caption: Synergistic contributions of the azetidine and -OCF₂H moieties.
Application Protocols: Integrating the Scaffold
The primary application of 3-(Difluoromethoxy)azetidine hydrochloride is as a building block for constructing more complex molecules with potential biological activity.[1][2] The hydrochloride salt is typically free-based in situ using a suitable base before reaction. Below are representative protocols for common synthetic transformations.
Protocol 1: N-Arylation via Buchwald-Hartwig Amination
This protocol describes the coupling of the azetidine with an aryl halide, a cornerstone reaction for building drug-like molecules.
Workflow Diagram:
Caption: Workflow for Buchwald-Hartwig N-Arylation.
Materials & Reagents:
-
3-(Difluoromethoxy)azetidine hydrochloride
-
Aryl halide (bromide or iodide preferred)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, K₃PO₄, or LHMDS)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert atmosphere supplies (Argon or Nitrogen)
Step-by-Step Methodology:
-
To a flame-dried reaction vessel, add the aryl halide (1.0 equiv), palladium catalyst (1-5 mol%), and phosphine ligand (1.2-6 mol%).
-
Add the base (2.0-3.0 equiv).
-
Add 3-(Difluoromethoxy)azetidine hydrochloride (1.2-1.5 equiv).
-
Evacuate and backfill the vessel with an inert gas (repeat 3x).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Reductive Amination
This protocol is ideal for coupling the azetidine to aldehydes or ketones, forming a C-N bond.
Materials & Reagents:
-
3-(Difluoromethoxy)azetidine hydrochloride
-
Aldehyde or ketone (1.0 equiv)
-
Mild reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride)
-
Weak acid (optional, e.g., acetic acid)
-
Solvent (e.g., Dichloromethane (DCM), Dichloroethane (DCE), or Methanol)
-
Base (e.g., Triethylamine (TEA) or DIPEA, 1.1 equiv to free-base the HCl salt)
Step-by-Step Methodology:
-
Dissolve 3-(Difluoromethoxy)azetidine hydrochloride (1.2 equiv) in the chosen solvent.
-
Add the base (1.1 equiv) and stir for 10-15 minutes at room temperature.
-
Add the aldehyde or ketone (1.0 equiv) to the solution. If the reaction is slow, a small amount of acetic acid can be added to catalyze iminium ion formation.
-
Stir the mixture for 30-60 minutes.
-
Add the reducing agent (e.g., STAB, 1.5 equiv) portion-wise to control any effervescence.
-
Stir the reaction at room temperature until completion (typically 2-24 hours), monitoring by TLC or LC-MS.
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Characterize the final product by NMR and MS.
Protocol 3: Amide Coupling
This protocol details the formation of an amide bond between the azetidine and a carboxylic acid, a common linkage in pharmaceuticals.
Materials & Reagents:
-
3-(Difluoromethoxy)azetidine hydrochloride
-
Carboxylic acid (1.0 equiv)
-
Peptide coupling reagent (e.g., HATU, HOBt/EDC)
-
Non-nucleophilic base (e.g., DIPEA or TEA, 2.2-3.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF or DCM)
Step-by-Step Methodology:
-
To a solution of the carboxylic acid (1.0 equiv) in the anhydrous solvent, add the coupling reagent (e.g., HATU, 1.1 equiv).
-
Add the non-nucleophilic base (e.g., DIPEA, 3.0 equiv).
-
Stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Add 3-(Difluoromethoxy)azetidine hydrochloride (1.2 equiv) to the mixture.
-
Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Characterize the final product by NMR and MS.
Conclusion: A Strategic Asset for Medicinal Chemistry
3-(Difluoromethoxy)azetidine hydrochloride is a high-value building block that empowers medicinal chemists to address multiple challenges in drug design simultaneously. Its unique combination of a rigid, sp³-rich azetidine core and a metabolically robust, hydrogen-bond-donating difluoromethoxy group provides a clear strategic advantage. By enhancing metabolic stability, modulating physicochemical properties, and enabling novel interactions with biological targets, this scaffold serves as a powerful tool for developing the next generation of therapeutic agents. The protocols outlined herein provide a practical foundation for its successful integration into diverse drug discovery programs.
References
- Smolecule. (n.d.). Buy 3-(Difluoromethoxy)azetidine hydrochloride | 1619991-11-5. Retrieved from Smolecule website. [https://www.smolecule.com/cas-1619991-11-5-3-difluoromethoxy-azetidine-hydrochloride.html]
- BenchChem. (n.d.). 3-(Difluoromethoxy)azetidine | CAS 1403993-56-5. Retrieved from BenchChem website. [https://www.benchchem.com/product/b1430744]
- BenchChem. (n.d.). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from BenchChem website. [https://www.benchchem.com/technical-guide/the-difluoromethoxy-group-a-strategic-asset-in-modern-medicinal-chemistry]
- Meanwell, N. A. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1606–1611. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8518663/]
- Lee, J. W., & Paquin, J. F. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research, 53(2), 435–448. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7982367/]
- ChemBK. (n.d.). 3-(difluoromethoxy)azetidine HCl. Retrieved from ChemBK website. [https://www.chembk.com/en/chem/3-(difluoromethoxy)azetidine%20HCl]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [https://www.inno-pharmchem.
- Li, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8864. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9784116/]
- BenchChem. (n.d.). The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. Retrieved from BenchChem website. [https://www.benchchem.com/technical-guide/the-difluoromethoxy-group-a-strategic-tool-in-modern-medicinal-chemistry]
- Wikipedia. (n.d.). Azetidine. Retrieved from Wikipedia website. [https://en.wikipedia.org/wiki/Azetidine]
- Singh, A., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [https://pubmed.ncbi.nlm.nih.gov/38179262/]
- Leach, A. G., & Leach, B. I. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Accounts of Chemical Research. [https://pubs.acs.org/doi/10.1021/acs.accounts.4c00127]
- Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from Organic Chemistry Portal website. [https://www.organic-chemistry.org/synthesis/heterocycles/amines/azetidines.shtm]
- Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(6), 4421–4434. [https://pubs.acs.org/doi/10.1021/acs.joc.5c00114]
- Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives. Retrieved from Google Patents website. [https://patents.google.
- Zafrani, Y. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11113941/]
- Gámez-Valero, A., & Nájera, C. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3326–3345. [https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00219a]
- Kumar, A., et al. (2021). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 16(16), 2561–2573. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8361730/]
- Gámez-Valero, A., & Nájera, C. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3326-3345. [https://pubs.rsc.org/en/content/articlehtml/2021/ob/d1ob00219a]
Sources
- 1. Buy 3-(Difluoromethoxy)azetidine hydrochloride | 1619991-11-5 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azetidine - Wikipedia [en.wikipedia.org]
- 10. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 3-(Difluoromethoxy)azetidine Hydrochloride in Medicinal Chemistry
[1]
Abstract & Strategic Utility
3-(Difluoromethoxy)azetidine hydrochloride (CAS: 1619991-11-5) is a high-value saturated heterocyclic building block designed for late-stage lead optimization. It combines two powerful structural motifs: the azetidine ring , which lowers molecular planarity and increases metabolic stability compared to flexible alkyl chains, and the difluoromethoxy group (-OCF₂H) , a lipophilic hydrogen bond donor.
This compound serves as a strategic "toolkit" reagent for:
-
Bioisosteric Replacement: The -OCF₂H group acts as a "lipophilic hydroxyl" mimic, retaining hydrogen bond donor capability (via the acidic C-H) while significantly increasing lipophilicity and metabolic resistance compared to a standard hydroxyl group [1].
-
Fsp³ Character Enhancement: Replacing aromatic spacers with the rigid, sp³-rich azetidine core improves solubility and reduces promiscuous binding, aligning with "Escape from Flatland" drug design principles.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Data |
| IUPAC Name | 3-(Difluoromethoxy)azetidine hydrochloride |
| CAS Number | 1619991-11-5 |
| Molecular Formula | C₄H₈ClF₂NO |
| Molecular Weight | 159.56 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM (as salt) |
| Storage | Hygroscopic.[1][2][3][4][5] Store at 2-8°C under inert atmosphere (Ar/N₂). |
| Hazards | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335) [2] |
Strategic Decision Framework
The following decision tree illustrates when to deploy this building block versus standard analogs (e.g., 3-methoxyazetidine or 3-hydroxyazetidine).
Experimental Protocols
Critical Handling Note: The "Free-Basing" Trap
Azetidines are strained rings. While the hydrochloride salt is stable, the free base can be prone to polymerization or ring-opening if stored in concentrated form or exposed to strong Lewis acids for extended periods.
-
Recommendation: Perform in situ neutralization (free-basing) in the presence of the electrophile whenever possible.
Protocol A: Amide Coupling (General Procedure)
Application: Attaching the azetidine to a carboxylic acid core (e.g., R-COOH). Mechanism: HATU-mediated activation followed by in situ salt neutralization.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
3-(Difluoromethoxy)azetidine HCl (1.2 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)
-
DMF or DMA (anhydrous)
Step-by-Step:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 eq) and DIPEA (1.0 eq). Stir at Room Temperature (RT) for 10–15 minutes to form the active ester.
-
Addition: Add 3-(Difluoromethoxy)azetidine HCl (1.2 eq) directly to the reaction mixture.
-
Neutralization: Immediately add the remaining DIPEA (2.0–3.0 eq). Note: The extra base is required to neutralize the HCl salt and regenerate the nucleophilic amine.
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (typically MeOH/DCM or EtOAc/Hexanes).
Protocol B: Nucleophilic Aromatic Substitution (SₙAr)
Application: Attaching the azetidine to an electron-deficient heteroaryl halide (e.g., 2-chloropyridine, 4-chloropyrimidine).
Reagents:
-
Heteroaryl Halide (1.0 equiv)
-
3-(Difluoromethoxy)azetidine HCl (1.1 equiv)[2]
-
Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent: DMSO or NMP (for high temp) or Acetonitrile (for milder conditions)
Step-by-Step:
-
Preparation: Charge a reaction vial with the Heteroaryl Halide (1.0 eq), 3-(Difluoromethoxy)azetidine HCl (1.1 eq), and finely ground K₂CO₃ (3.0 eq).
-
Solvation: Add DMSO (concentration ~0.2 M).
-
Reaction: Heat to 80–100°C. Note: Azetidines are thermally stable up to ~120°C in basic media, but avoid excessive heating which may degrade the difluoromethoxy group.
-
Monitoring: Monitor by LC-MS. Conversion is usually complete within 2–6 hours.
-
Workup: Pour into water/ice mixture. If solid precipitates, filter and wash.[6] If oil, extract with EtOAc/Ether.
Mechanistic Workflow Visualization
The following diagram details the in situ activation logic required to successfully utilize this salt form without degrading the strained ring system.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Amide Coupling) | Incomplete neutralization of HCl salt. | Ensure at least 3.0 equivalents of DIPEA are used. The first equivalent is consumed solely by the HCl attached to the azetidine. |
| Ring Opening | Exposure to strong acids or high heat (>120°C). | Maintain basic conditions during coupling. Avoid acidic workups if possible; use neutral buffers. |
| Poor Solubility | The HCl salt is polar; the free base is organic soluble. | If the reaction is heterogeneous (e.g., in DCM), switch to DMF or use a phase transfer catalyst (TBAB) with inorganic bases. |
| Difluoromethoxy Loss | Hydrolysis under strongly acidic/basic aqueous conditions. | The -OCF₂H group is generally stable, but avoid prolonged boiling in aqueous acid (e.g., 6N HCl). |
References
-
Zafrani, Y., et al. (2019). "CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?". Journal of Medicinal Chemistry, 62(12), 5628–5637.
-
PubChem. (2025).[7] "3-(Difluoromethoxy)azetidine hydrochloride Compound Summary". National Library of Medicine.
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success". Journal of Medicinal Chemistry, 52(21), 6752–6756.
- Dunbar, A., et al. (2011). "Improved Synthesis of 3-Fluoroazetidine Hydrochloride salts". Synlett, 2011(15), 2248-2250. (Contextual reference for azetidine salt handling).
Sources
- 1. Buy 3-(Difluoromethoxy)azetidine hydrochloride | 1619991-11-5 [smolecule.com]
- 2. CAS#:1619991-11-5 | 3-(difluoromethoxy)azetidine hydrochloride | Chemsrc [chemsrc.com]
- 3. jmchemsci.com [jmchemsci.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]
- 7. 3,3-Difluoroazetidine hydrochloride | C3H6ClF2N | CID 2758247 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Leveraging 3-(Difluoromethoxy)azetidine hydrochloride in Fragment-Based Drug Discovery Campaigns
Section 1: The Strategic Imperative for Advanced Fragments in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds.[1][2][3] Unlike traditional high-throughput screening (HTS), FBDD begins by identifying low-molecular-weight fragments (typically < 300 Da) that bind to a biological target with weak, yet highly efficient, affinity.[1][4] These initial hits serve as foundational blueprints that are then intelligently elaborated into potent, drug-like molecules through a structure-guided process. The success of any FBDD campaign is critically dependent on the quality and diversity of the fragment library. Modern drug discovery increasingly targets complex protein-protein interactions and previously "undruggable" targets, demanding fragments that offer more than simple flat, aromatic structures. The imperative is for three-dimensional, conformationally constrained scaffolds that provide precise vectors for chemical elaboration.
This guide focuses on one such strategic fragment: 3-(Difluoromethoxy)azetidine hydrochloride . We will dissect its constituent parts, profile its unique physicochemical properties, and provide detailed, field-tested protocols for its application in a typical FBDD workflow.
Figure 1: A generalized workflow for Fragment-Based Drug Discovery (FBDD), highlighting the progression from initial weak-binding hits to a preclinical candidate.
Section 2: Profile of a Strategic Fragment: 3-(Difluoromethoxy)azetidine hydrochloride
The power of this fragment lies in the synergistic combination of its two core components: the rigid azetidine scaffold and the electronically unique difluoromethoxy group.
The Azetidine Core: A Vector for 3D Exploration
Azetidine, a four-membered saturated nitrogen heterocycle, serves as a "privileged" structure in medicinal chemistry.[5][6] Its value proposition in FBDD is multifaceted:
-
Conformational Rigidity: The inherent ring strain (approx. 25.4 kcal/mol) of the azetidine ring limits its conformational flexibility.[7] This pre-organizes the substituents in well-defined spatial vectors, which can reduce the entropic penalty upon binding to a target protein, potentially leading to higher ligand efficiency.[8]
-
Improved Physicochemical Properties: As a small, sp3-rich scaffold, azetidine can enhance the three-dimensional character of a molecule, often leading to improved solubility and metabolic stability compared to larger, more lipophilic rings.[6][9]
-
Defined Exit Vectors: The substituents on the azetidine ring project into distinct regions of chemical space, providing clear, actionable vectors for fragment elaboration during the hit-to-lead phase.
The Difluoromethoxy (-OCF₂H) Moiety: A Modulator of Potency and Properties
The difluoromethoxy group is a fascinating and increasingly utilized substituent in modern drug design.[10][11][12] It is not merely a fluorinated analog of methoxy but possesses a unique profile that makes it highly valuable for FBDD.
-
Lipophilic Hydrogen Bond Donor: The hydrogen atom on the -OCF₂H group is sufficiently acidic to act as a weak hydrogen bond donor. This is a rare and valuable feature, allowing it to serve as a bioisostere for hydroxyl (-OH) or amine (-NH) groups while simultaneously increasing local lipophilicity.[12] This can enhance membrane permeability and improve metabolic stability at the site of interaction.[12][13]
-
Fine-Tuning Lipophilicity: The -OCF₂H group increases lipophilicity (logP) but to a lesser extent than the more common trifluoromethoxy (-OCF₃) group.[10][12] This provides medicinal chemists with a more nuanced tool for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Metabolic Stability: The presence of the two fluorine atoms can block metabolic attack at the methoxy position, a common liability for simple alkyl ethers.[11]
Physicochemical Data Summary
The hydrochloride salt form of the fragment enhances its crystallinity, thermal stability, and aqueous solubility, making it ideal for use in screening buffers.[14]
| Property | Value | Source | Significance in FBDD |
| Molecular Formula | C₄H₈ClF₂NO | [15][16] | Low complexity, adheres to "Rule of Three". |
| Molecular Weight | 159.56 g/mol | [15][16] | Ideal fragment size for exploring chemical space. |
| Heavy Atom Count | 9 | Calculated | A key parameter for calculating Ligand Efficiency. |
| Hydrogen Bond Donors | 2 (amine N-H, -OCF₂H ) | Calculated | Provides specific interaction points with the target. |
| Hydrogen Bond Acceptors | 2 (amine N, ether O) | Calculated | Offers additional vectors for binding. |
Section 3: Experimental Protocols for Fragment Screening
The goal of the screening phase is to reliably detect the weak binding of fragments like 3-(Difluoromethoxy)azetidine hydrochloride to a protein target. A robust screening cascade employs a high-throughput primary screen followed by orthogonal validation to eliminate false positives.
Figure 2: Logic of an orthogonal validation workflow in FBDD.
Primary Screening via Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique that measures binding events in real-time, making it an excellent primary screening tool for FBDD.[17][18][19]
Objective: To identify fragments that bind to an immobilized protein target and provide initial estimates of binding affinity (Kᴅ) and kinetics.
Methodology:
-
Protein Immobilization:
-
Covalently immobilize the purified protein target onto a sensor chip (e.g., CM5) via amine coupling to achieve a density of 8,000-12,000 Response Units (RU).
-
Causality: This density is high enough to generate a robust signal for small fragments but low enough to minimize mass transport limitations.
-
Activate a reference flow cell without protein to serve as a subtraction channel for bulk refractive index changes.
-
-
Fragment Solution Preparation:
-
Prepare a stock solution of 3-(Difluoromethoxy)azetidine hydrochloride in 100% DMSO.
-
Create a final screening concentration (typically 100-500 µM) in a suitable running buffer (e.g., HBS-EP+ with 1-2% DMSO).
-
Causality: The DMSO concentration must be kept consistent across all samples and the reference buffer to minimize solvent mismatch artifacts.
-
-
SPR Screening Run:
-
Inject the fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Include buffer-only (blank) injections periodically for double-referencing.
-
Trustworthiness: Multiple blank injections are critical for correcting signal drift and ensuring data quality.
-
-
Data Analysis:
-
Process the raw sensorgrams by subtracting the reference channel data and then the blank injection data.
-
A positive, concentration-dependent binding response that fits a 1:1 kinetic model is considered a primary hit.
-
Causality: Fitting the data to a kinetic model provides both the equilibrium dissociation constant (Kᴅ) and the kinetic rate constants (ka, kd), offering deeper insight than simple equilibrium-based methods.[20]
-
Orthogonal Validation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a powerful method to confirm direct binding and can provide information about the binding site on the protein.[21][22] Ligand-observed NMR experiments are particularly well-suited for FBDD.[23]
Objective: To confirm that a primary hit from SPR binds directly to the target protein, ruling out assay artifacts.
Methodology (Saturation Transfer Difference - STD NMR):
-
Sample Preparation:
-
Prepare two samples in a deuterated buffer (e.g., PBS in D₂O).
-
Sample A (Reference): 100 µM of the fragment.
-
Sample B (Test): 100 µM of the fragment + 5-10 µM of the target protein.
-
Causality: The fragment-to-protein ratio is kept high (10:1 to 20:1) to ensure that only a small fraction of the ligand is bound at any given time, which is a requirement for the STD experiment.
-
-
NMR Acquisition:
-
Acquire two spectra for Sample B: an "on-resonance" spectrum where specific protein resonances are saturated, and an "off-resonance" spectrum where the saturation pulse is applied to a region with no protein signals.
-
Acquire a standard 1D proton spectrum for Sample A.
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum for Sample B. The resulting "difference spectrum" will only show signals from the protons of the fragment that were in close proximity to the saturated protein.
-
The presence of signals in the difference spectrum is unambiguous proof of direct binding.
-
Trustworthiness: The absence of signals in a control experiment using a protein known not to bind the fragment confirms the specificity of the interaction.
-
Structural Validation via X-ray Crystallography
The ultimate validation is to determine the high-resolution crystal structure of the fragment bound to the target protein.[24][25][26] This provides the atomic details of the binding interaction, which is essential for the structure-guided evolution of the fragment into a lead compound.[27][28]
Objective: To visualize the binding mode of the fragment in the target's active or allosteric site.
Methodology (Crystal Soaking):
-
Protein Crystallization:
-
Grow high-quality crystals of the apo-protein using a suitable method (e.g., vapor diffusion).
-
-
Fragment Soaking:
-
Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-10 mM) in a cryo-protectant-containing mother liquor.
-
Transfer the apo-protein crystals into the soaking solution for a period ranging from minutes to hours.
-
Causality: The high concentration is necessary to drive the binding equilibrium toward the bound state, given the fragment's weak affinity.
-
-
Data Collection and Structure Determination:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure using molecular replacement with the known apo-protein structure.
-
Carefully inspect the resulting electron density maps for evidence of the bound fragment.
-
Section 4: Data Analysis & Hit-to-Lead Progression
Interpreting Screening Data & Calculating Ligand Efficiency
A key metric in FBDD for prioritizing hits is Ligand Efficiency (LE) .[29][30] LE normalizes binding affinity for the size of the molecule, providing a way to compare the "quality" of binding between different fragments.[31] It helps identify fragments that make the most potent interactions per atom.
The formula for LE is: LE = (ΔG) / N where:
-
ΔG (Gibbs free energy of binding) = -RT * ln(Kᴅ) ≈ 1.36 * pKᴅ
-
N is the number of non-hydrogen (heavy) atoms in the fragment.
Example Calculation for a Hit:
-
Assume a Kᴅ of 200 µM is determined by SPR for 3-(Difluoromethoxy)azetidine hydrochloride (N=9).
-
pKᴅ = -log(200 x 10⁻⁶) = 3.7
-
ΔG ≈ 1.36 * 3.7 = 5.03 kcal/mol
-
LE = 5.03 / 9 = 0.56 kcal/mol per heavy atom
A general rule of thumb considers an LE value > 0.3 to be a good starting point for a fragment.[32]
Elaboration Strategies
Once a fragment's binding mode is confirmed by crystallography, the structure provides a roadmap for optimization. The 3-(Difluoromethoxy)azetidine hydrochloride core offers several clear vectors for growth.
Figure 3: Potential elaboration strategies from the 3-(Difluoromethoxy)azetidine core.
-
Growth from the Azetidine Nitrogen: The secondary amine is an ideal handle for synthetic elaboration. Amide coupling or reductive amination can be used to introduce new functionality designed to interact with adjacent pockets identified in the crystal structure. This is a common and effective "fragment growing" strategy.[33]
-
Bioisosteric Replacement: The difluoromethoxy group itself can be explored. Depending on the binding mode, replacing it with other groups like a hydroxyl, nitrile, or small heterocycles can probe the electronic and steric requirements of the pocket and potentially improve affinity or other properties.[34][35][36][37]
References
-
Naik, N., et al. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]
-
Barata-Vallejo, S., et al. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health (NIH). Available at: [Link]
-
Patsnap Synapse. (2025, May 21). What is the role of bioisosterism in drug design?. Available at: [Link]
-
Chemsrc. (2025, September 21). CAS#:1619991-11-5 | 3-(difluoromethoxy)azetidine hydrochloride. Available at: [Link]
-
ChemBK. 3-(difluoromethoxy)azetidine HCl - Physico-chemical Properties. Available at: [Link]
-
Wang, L., et al. (2020, December 22). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. Available at: [Link]
-
Gámez-Valero, A., et al. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. Available at: [Link]
-
Kwarcinski, F.E., & Reynolds, C.H. The nature of ligand efficiency. National Institutes of Health (NIH). Available at: [Link]
-
Mocci, G., et al. Fragment-Based Drug Discovery Using NMR Spectroscopy. National Institutes of Health (NIH). Available at: [Link]
-
Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available at: [Link]
-
Rich, R.L., & Myszka, D.G. (2010, February 4). Fragment Screening by Surface Plasmon Resonance. National Institutes of Health (NIH). Available at: [Link]
-
Pashko, M., et al. (2025, March 12). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]
-
Thomas, N.F., et al. Crystallographic fragment screening. PubMed. Available at: [Link]
-
PubChem. 3,3-Difluoroazetidine hydrochloride. Available at: [Link]
-
Kumar, A., et al. (2025, September 10). Fragment-based drug discovery: A graphical review. National Institutes of Health (NIH). Available at: [Link]
-
Isaikina, P., et al. (2024, September 20). Protocol to perform fragment screening using NMR spectroscopy. PubMed. Available at: [Link]
-
Evotec. Crystallographic Fragment Screening Services. Available at: [Link]
-
Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available at: [Link]
-
Drug Hunter. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). Available at: [Link]
-
Johansson, J. (2013, November 7). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Diva-Portal.org. Available at: [Link]
-
Alcaro, S., et al. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Institutes of Health (NIH). Available at: [Link]
-
Patani, G.A., & LaVoie, E.J. (1996). Bioisosterism: A Rational Approach in Drug Design. ACS Publications. Available at: [Link]
-
Peng, J., et al. (2025, February 24). Fragment-Based Drug Design: From Then until Now, and Toward the Future. ACS Publications. Available at: [Link]
-
PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Available at: [Link]
-
de Kloe, G.E., et al. Ligand efficiency as a guide in fragment hit selection and optimization. CORE. Available at: [Link]
-
Selvita. X-ray Crystallography Fragment Screening. Available at: [Link]
-
Angulo, J.F., et al. (2022). A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments. ACS Publications. Available at: [Link]
-
BioSolveIT. FBDD: Fragment-Based Drug Discovery. Available at: [Link]
-
Adams, J.L., et al. (2019, September 14). Development of a Fragment-Based Screening Assay for the Focal Adhesion Targeting Domain Using SPR and NMR. National Institutes of Health (NIH). Available at: [Link]
-
Bruker. Fragment Screening by Ligand Observed NMR. Available at: [Link]
-
Gill, A., et al. (2021, November 16). Fragment-Based Lead Discovery Using X-ray Crystallography. ACS Publications. Available at: [Link]
-
van den Bedem, H. Approaches to Fragment-Based Drug Design. Available at: [Link]
-
Sharma, T., et al. (2025, May 5). The role of bioisosterism in modern drug design: Current applications and challenges. Available at: [Link]
-
GARDP Revive. Ligand efficiency. Available at: [Link]
-
ResearchGate. (2025, August 9). Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery | Request PDF. Available at: [Link]
-
YouTube. (2022, December 9). Introduction into Fragment Based Drug Discovery. Available at: [Link]
-
Arkin, M.R., & Erlanson, D.A. Practical aspects of NMR-based fragment screening. PubMed. Available at: [Link]
-
Charles River. (2024, October 4). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Available at: [Link]
Sources
- 1. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. massbio.org [massbio.org]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Azetidines - Enamine [enamine.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. Buy 3-(Difluoromethoxy)azetidine hydrochloride | 1619991-11-5 [smolecule.com]
- 15. CAS#:1619991-11-5 | 3-(difluoromethoxy)azetidine hydrochloride | Chemsrc [chemsrc.com]
- 16. chembk.com [chembk.com]
- 17. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 19. researchgate.net [researchgate.net]
- 20. diva-portal.org [diva-portal.org]
- 21. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 24. Crystallographic fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. selvita.com [selvita.com]
- 26. sygnaturediscovery.com [sygnaturediscovery.com]
- 27. Crystallographic Fragment Screening Services | Evotec [evotec.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. The nature of ligand efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 30. drughunter.com [drughunter.com]
- 31. Ligand efficiency – REVIVE [revive.gardp.org]
- 32. files01.core.ac.uk [files01.core.ac.uk]
- 33. biosolveit.de [biosolveit.de]
- 34. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 35. drughunter.com [drughunter.com]
- 36. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 37. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
3-(Difluoromethoxy)azetidine hydrochloride reaction monitoring by HPLC
Current Status: Operational Ticket Focus: HPLC Reaction Monitoring & Method Development Assigned Specialist: Senior Application Scientist
Executive Summary: The Analytical Profile
3-(Difluoromethoxy)azetidine hydrochloride presents a "Perfect Storm" of analytical challenges:
-
No Chromophore: It lacks aromatic rings or conjugated systems, making standard UV detection (254 nm) impossible.
-
High Polarity: As a secondary amine salt, it elutes in the void volume (
) of standard C18 columns. -
Thermal/Chemical Instability: The strained azetidine ring is susceptible to ring-opening hydrolysis, and the difluoromethoxy group requires specific pH handling.
This guide provides three validated workflows to monitor this compound during synthesis or quality control.
Module 1: Method Selection (Decision Logic)
Before starting, select the workflow that matches your available instrumentation.
Figure 1: Analytical workflow decision tree based on detector availability.
Module 2: Experimental Protocols
Protocol A: Direct Analysis (HILIC-CAD/MS)
Best for: Routine purity checks and reaction monitoring without sample modification.
The Science: Because the amine is highly polar, we use Hydrophilic Interaction Liquid Chromatography (HILIC) . The water layer on the silica surface retains the polar salt, while the organic mobile phase elutes non-polar impurities.[1]
| Parameter | Condition |
| Column | HILIC Amide or Bare Silica (e.g., Waters XBridge Amide, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (Buffer) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 90% B to 60% B over 10 mins (Retains polar amine) |
| Detection | CAD (Nebulizer: 35°C) or MS (ESI+, SIM mode: m/z 124 [M+H]+) |
| Flow Rate | 0.8 mL/min |
Critical Control Point:
-
pH Stability: Keep Mobile Phase A acidic (pH 3.0–4.0). High pH (>8) can cause the free base to degrade or the silica column to dissolve.
Protocol B: UV-Vis Analysis via Derivatization
Best for: Labs with standard HPLC-UV systems. Converts the "invisible" amine into a UV-active benzamide.
The Science: We react the secondary amine with Benzoyl Chloride. This adds a phenyl ring (chromophore), allowing detection at 254 nm and increasing hydrophobicity for standard C18 analysis.
Step-by-Step Workflow:
-
Sampling: Take 50 µL of reaction mixture.
-
Quench/Basify: Add 200 µL Sat. NaHCO₃ (Neutralizes HCl salt and acts as proton scavenger).
-
Derivatize: Add 50 µL Benzoyl Chloride. Vortex for 30 seconds.
-
Extract: Add 500 µL Ethyl Acetate. Vortex and let layers separate.
-
Analyze: Inject the top organic layer onto a standard C18 column.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm |
| Mobile Phase | Water/ACN (0.1% Formic Acid) |
| Gradient | 5% to 95% B over 8 mins |
| Detection | UV @ 254 nm |
| Target Peak | Look for the benzamide adduct (M+H = 228 Da) |
Module 3: Reaction Monitoring Logic
When monitoring the coupling of 3-(difluoromethoxy)azetidine (SM) to a scaffold, the chromatographic profile shifts drastically.
Figure 2: Retention behavior shifts depending on the chosen chromatographic mode.
Interpretation Guide:
-
In HILIC: The Starting Material (SM) is the last peak. As the reaction proceeds, the late peak disappears, and a new peak appears earlier (the product is usually less polar than the amine salt).
-
In Reverse Phase (C18): The SM shoots through immediately (
). You monitor the appearance of the retained product peak. Warning: You cannot quantify SM consumption accurately on C18 without derivatization.
Module 4: Troubleshooting & FAQs
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Ghost Peak @ t0 (C18) | Injection solvent mismatch | Dissolve sample in mobile phase A. If sample is in pure ACN, it may precipitate in the column head. |
| Split Peaks (HILIC) | Sample contains too much water | HILIC samples must be dissolved in high organic (e.g., 80% ACN). Water is the "strong" solvent in HILIC.[2] |
| New Impurity (+18 Da) | Hydrolysis of Azetidine | The ring has opened to form the amino-alcohol. Check if pH < 2 or pH > 9. Keep buffers between pH 3–6. |
| New Impurity (-20 Da) | HF Elimination | Loss of HF from the -OCHF2 group. Avoid high temperatures (>40°C) in the column oven. |
Frequently Asked Questions
Q1: Can I use Refractive Index (RI) detection?
-
No. RI is too insensitive for reaction monitoring and cannot handle gradients. Use CAD or ELSD if UV is unavailable.
Q2: Why is my Starting Material peak shape tailing badly on C18?
-
Answer: Secondary amines interact with residual silanols on the C18 silica support.
-
Fix: Add 0.1% Triethylamine (TEA) or Trifluoroacetic acid (TFA) to the mobile phase to mask silanols, or switch to a "Polar Embedded" C18 column.
Q3: Is the HCl salt form stable in DMSO?
-
Answer: Yes, for short periods (24h). However, free amines in DMSO can degrade over time. Store stock solutions at -20°C.
Q4: How do I validate the derivatization method?
-
Answer: Perform a "Spike Recovery" test. Spike a known amount of pure amine into the reaction matrix, derivatize, and check if the area count matches a standard.
References
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from
-
Thermo Fisher Scientific. (2021). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Retrieved from
-
Fu, W. C., et al. (2021).[3] "Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations." Chemical Society Reviews. Retrieved from
-
Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis. Retrieved from
Sources
Moisture sensitivity of 3-(Difluoromethoxy)azetidine hydrochloride reactions
Technical Support Center: 3-(Difluoromethoxy)azetidine Hydrochloride
Subject: Troubleshooting Moisture Sensitivity & Reaction Instability Product Reference: 3-(Difluoromethoxy)azetidine hydrochloride (CAS: 1272756-59-8) Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Hidden" Instability
Welcome to the technical support hub for 3-(Difluoromethoxy)azetidine hydrochloride . As researchers, you likely selected this building block to introduce a lipophilic hydrogen-bond donor (the
However, this molecule presents a dual challenge:
-
The Azetidine Ring: High ring strain (
26 kcal/mol) makes it susceptible to nucleophilic ring-opening. -
The Salt Form: The hydrochloride salt is highly hygroscopic.
Most "reaction failures" reported to us are actually handling failures that occur before the reaction flask is even sealed. This guide addresses those specific failure modes.
Module 1: Material Handling (The "Goo" Factor)
User Issue: "I weighed the solid on the open bench, but by the time I added it to the flask, it was sticky/clumping. Now my yield is 20% lower than calculated."
Root Cause: Deliquescence. Like many azetidine salts, this compound is hygroscopic. It rapidly absorbs atmospheric moisture, forming a hydrate or a solution on the surface of the crystal.
-
Consequence 1: Your mass measurement includes water, meaning you added less amine than you thought (stoichiometry error).
-
Consequence 2: The absorbed water kills moisture-sensitive coupling reagents (e.g., HATU, EDC) or hydrolyzes activated esters.
Troubleshooting Protocol: The "Speed-Weigh" vs. Glovebox
If you do not have a glovebox, you must minimize atmospheric exposure.
Step-by-Step Handling Guide:
-
Equilibrate: Allow the bottle to reach room temperature before opening to prevent condensation.
-
Desiccant Check: Ensure the storage vial contains an active desiccant packet.
-
The "Speed-Weigh" Technique:
-
Tare your receiving vial (with cap) before opening the reagent bottle.
-
Dispense quickly. Do not leave the reagent bottle open while checking your notebook.
-
Critical: If the solid looks "wet" or "clumpy" inside the original bottle, dry it in a vacuum oven (30°C, high vacuum, over
) for 4 hours before use.
-
Decision Logic for Handling:
Figure 1: Decision tree for handling hygroscopic azetidine salts to prevent stoichiometry errors.
Module 2: Reaction Chemistry (The "Yield" Factor)
User Issue: "I'm trying to couple this amine to a carboxylic acid using HATU/DIPEA. The reaction turns black/brown, and I see a major impurity at M+18."
Root Cause: In-Situ Free-Basing Failure. You cannot store the free base of 3-(difluoromethoxy)azetidine; it is volatile and prone to polymerization. You must generate it in situ. However, if water is present (from Module 1) during neutralization, the hydroxide ion (or water itself) attacks the strained ring.
The Mechanism of Failure:
-
Ideal Path: Base neutralizes HCl
Free Amine attacks Activated Ester Product. -
Failure Path: Water attacks the Activated Ester (hydrolysis) OR Water attacks the Azetidine Ring (Ring Opening).
Troubleshooting Protocol: The "Cold-Base" Method
Do not mix all reagents at room temperature.
-
Dissolve: Dissolve the Acid and Coupling Reagent (e.g., HATU) in anhydrous DMF/DMAc.
-
Activate: Add 1.0 equiv of DIPEA. Stir for 5 mins.
-
Prepare Amine: In a separate vial, dissolve 3-(difluoromethoxy)azetidine HCl in anhydrous DMF.
-
The "Cold-Base" Step:
-
Cool the Amine solution to 0°C .
-
Add the requisite base (e.g., 2-3 equiv DIPEA) to the amine solution.
-
Immediately transfer this cold mixture to the activated acid solution.
-
-
Why? Neutralizing at 0°C suppresses the kinetic energy available for ring-opening or polymerization before the amine can find its coupling partner.
Reaction Stability Data:
| Parameter | Recommendation | Reason |
| Solvent | DMF, DMAc, or DCM | Avoid protic solvents (MeOH, Water) which act as nucleophiles. |
| Base | DIPEA or TEA | Inorganic bases (Carbonates) often require water for solubility, which is fatal here. |
| Temperature | 0°C | Heat accelerates ring opening. Never heat above 40°C unless the amide bond is formed. |
| Stoichiometry | Use 1.2 equiv Amine | Compensates for any trace hydrolysis or weighing errors due to hygroscopicity. |
Module 3: Analytical Artifacts (The "Impurity" Factor)
User Issue: "I see a byproduct with Mass [M+18] or [M+20]. Is the difluoromethoxy group hydrolyzing?"
Analysis:
It is highly unlikely the
Pathway Visualization:
Figure 2: Competitive pathways. The M+18 peak is typically the ring-opened amino-alcohol, not hydrolysis of the difluoromethoxy group.
FAQ: Is the
-
Answer: Generally, no.[4] The difluoromethoxy group is stable to TFA (used in deprotection) and dilute aqueous acids. It is, however, sensitive to strong Lewis acids which can cleave the ether bond, or extreme basic conditions which can initiate alpha-elimination to form difluorocarbene [1, 2]. In standard peptide coupling or reductive amination, the ring is the weak link, not the ether.
References
-
Hu, J., et al. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46, 842–863. Link
- Context: Discusses the stability and reactivity of difluorocarbene precursors, relevant to the stability of the group under basic conditions.
-
Ghorai, M. K., et al. (2014). Syntheses of Chiral
- and -Amino Ethers via Nucleophilic Ring-Opening of Azetidines. The Journal of Organic Chemistry, 79(9), 3955-3962.[3] Link- Context: Establishes the mechanism and conditions under which azetidine rings undergo nucleophilic opening by w
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. Context: General reference for the stability of amine salts vs. free bases and handling of hygroscopic reagents.
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
- Context: Best practices for "Cold-Base" activation in amide couplings to minimize side reactions.
Sources
Technical Support Center: Synthesis of 3-(Difluoromethoxy)azetidine Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 3-(Difluoromethoxy)azetidine Hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on the critical issue of catalyst poisoning. As Senior Application Scientists, we have compiled this resource to help you navigate the complexities of this multi-step synthesis, ensuring efficiency, reproducibility, and high product purity.
Introduction to the Synthetic Pathway
The synthesis of 3-(Difluoromethoxy)azetidine hydrochloride is a multi-stage process that is susceptible to catalyst poisoning at several key steps. A common synthetic route is outlined below. Understanding this pathway is crucial for diagnosing and resolving issues related to catalyst deactivation.
Troubleshooting Guide: Catalyst Poisoning
This section addresses specific problems you may encounter during the synthesis, with a focus on identifying and mitigating catalyst poisoning.
Stage 1: Synthesis of N-Boc-3-hydroxyazetidine (Hydrogenation)
The hydrogenation step to produce the N-Boc-3-hydroxyazetidine precursor, often employing a Palladium on carbon (Pd/C) catalyst, is a common point of failure due to catalyst poisoning.
Q1: My hydrogenation reaction to produce N-Boc-3-hydroxyazetidine is sluggish or has stalled completely. What are the likely causes related to catalyst poisoning?
A1: Stalled or slow hydrogenation reactions are frequently due to the poisoning of the Pd/C catalyst. The primary culprits are typically impurities in your starting materials or the reaction solvent. Palladium catalysts are particularly sensitive to certain functional groups and elements.[1]
-
Sulfur Compounds: Even trace amounts of sulfur-containing compounds (e.g., thiols, thioethers) from starting materials or solvents can irreversibly bind to the palladium active sites, rendering the catalyst inactive.[2][3]
-
Nitrogen Compounds: While the reactant itself is a nitrogen heterocycle, certain other nitrogen-containing functional groups or impurities can act as poisons. The product, N-Boc-3-hydroxyazetidine, can also inhibit the catalyst at high concentrations.[4][5]
-
Halides: Residual halides from previous synthetic steps can poison the palladium catalyst.[1]
-
Strongly Coordinating Solvents: Solvents that can coordinate strongly with the palladium surface may compete with the substrate for active sites, leading to reduced reaction rates.
Troubleshooting Steps:
-
Analyze Starting Materials: Use analytical techniques like GC-MS or NMR to check for impurities in your starting materials. Pay close to attention to any sulfur-containing impurities.
-
Purify Solvents: Ensure you are using high-purity, degassed solvents. If in doubt, purify your solvents using standard laboratory procedures.
-
Increase Catalyst Loading: As a temporary measure, a modest increase in the catalyst loading might help to overcome minor poisoning effects and push the reaction to completion. However, this is not a long-term solution.
-
Catalyst Filtration and Replacement: If the reaction has completely stalled, filtering the reaction mixture to remove the poisoned catalyst and adding a fresh batch may be necessary.
| Potential Poison | Source | Mechanism of Poisoning |
| Sulfur Compounds | Starting materials, solvents | Strong chemisorption on Pd active sites.[6] |
| Nitrogen Heterocycles | Starting materials, product | Competitive binding to active sites.[4] |
| Halide Ions | Residual from previous steps | Coordination to the metal center.[1] |
Stage 2: Difluoromethoxylation
The introduction of the difluoromethoxy group onto the N-Boc-3-hydroxyazetidine can be achieved through various methods, including the use of difluorocarbene precursors or photoredox catalysis. Catalyst poisoning in this stage can be more nuanced.
Q2: My difluoromethoxylation reaction is giving low yields, and I suspect catalyst deactivation. What should I investigate?
A2: Catalyst deactivation in this stage can stem from several sources, depending on the specific methodology employed.
-
For Metal-Catalyzed Difluorocarbene Reactions:
-
Base-Induced Decomposition: The bases used to generate difluorocarbene can sometimes react with the catalyst or the substrate in undesirable ways, leading to catalyst deactivation.
-
Byproduct Inhibition: The byproducts of difluorocarbene generation can sometimes act as inhibitors for the catalyst.
-
-
For Photoredox Catalysis:
-
Quenching of the Excited State: Impurities in the reaction mixture can quench the excited state of the photocatalyst, preventing the desired single electron transfer and halting the catalytic cycle.
-
Degradation of the Photocatalyst: Some reaction intermediates or byproducts may be reactive enough to degrade the photocatalyst over time.
-
Oxygen Contamination: The presence of oxygen can interfere with radical-mediated processes, leading to catalyst deactivation and the formation of unwanted side products.[7]
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: For photoredox reactions, thoroughly degas your reaction mixture to remove any dissolved oxygen. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Purify Reagents: Ensure the purity of your difluoromethylating agent and any additives. Impurities can have a significant impact on catalyst performance.
-
Optimize Base Addition: In difluorocarbene reactions, consider a slow addition of the base to minimize potential side reactions and catalyst decomposition.
-
Screen Catalysts: If one catalyst is consistently underperforming, it may be beneficial to screen other catalysts with different electronic or steric properties that may be more robust to the reaction conditions.
Stage 3: N-Boc Deprotection
The final deprotection step to remove the Boc group is typically conducted under acidic conditions. While often non-catalytic, some methods may employ a catalyst that can be susceptible to poisoning.
Q3: My N-Boc deprotection is incomplete, even after extended reaction times. Could this be a catalyst-related issue?
A3: If your deprotection protocol utilizes a catalyst, then poisoning is a possibility.
-
Residual Impurities: Impurities carried over from the previous difluoromethoxylation step can poison the catalyst used for deprotection.
-
Product Inhibition: The final product, 3-(Difluoromethoxy)azetidine, as a free amine, can coordinate to the catalyst and inhibit its activity, especially at high concentrations.[8]
Troubleshooting Steps:
-
Purify the Intermediate: Ensure that the Boc-protected intermediate is thoroughly purified before the deprotection step to remove any residual reagents or byproducts.
-
Consider Stoichiometric Reagents: If catalytic deprotection is consistently problematic, switching to a stoichiometric deprotection method using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be a reliable alternative.[9]
-
Optimize Reaction Conditions: If using a catalytic method, ensure that the reaction conditions (temperature, solvent, etc.) are optimized for the specific substrate.
Frequently Asked Questions (FAQs)
Q4: Can I regenerate a poisoned catalyst?
A4: In some cases, catalyst regeneration is possible, but it depends on the nature of the poison and the catalyst. For palladium catalysts poisoned by sulfur, regeneration can be difficult and often requires harsh conditions.[3] For less strongly bound poisons, washing the catalyst with an appropriate solvent or a mild acid/base solution may help to restore some activity. However, in a research and development setting, using a fresh batch of catalyst is often the most time-effective solution.
Q5: How can I prevent catalyst poisoning in the first place?
A5: Proactive prevention is the best strategy.
-
High-Purity Reagents: Always use reagents and solvents of the highest possible purity.
-
Inert Atmosphere: For oxygen- and moisture-sensitive reactions, maintain a strict inert atmosphere.
-
Thorough Purification: Purify intermediates at each stage of the synthesis to prevent the carryover of potential catalyst poisons.
-
Process Understanding: A thorough understanding of the reaction mechanism and potential side reactions can help in anticipating and avoiding sources of catalyst poisons.
Q6: Are there any visual indicators of catalyst poisoning?
A6: While not always the case, sometimes a visual change in the reaction mixture can indicate a problem. For example, a change in the color of the catalyst or the reaction solution may suggest catalyst decomposition or the formation of inactive species. However, the most reliable indicators are a decrease in reaction rate and the formation of byproducts, which should be monitored by techniques such as TLC, LC-MS, or GC.
References
-
What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone. YouTube. Available at: [Link]
-
Catalyst poisoning. Wikipedia. Available at: [Link]
-
Poisoning and deactivation of palladium catalysts. SciSpace. Available at: [Link]
-
Poisoning and deactivation of palladium catalysts | Request PDF. ResearchGate. Available at: [Link]
-
The poisoning of palladium catalyst for the reaction between hydrogen and oxygen. ResearchGate. Available at: [Link]
- Method for reactivating palladium catalysts. Google Patents.
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. Available at: [Link]
- Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.
-
The deprotection of the N-Ts and N-Boc group. ResearchGate. Available at: [Link]
-
Synthesis of Tri- and Difluoromethoxylated Compounds via Visible Light Photoredox Catalysis. Preprints.org. Available at: [Link]
-
Metal-Free C-H Difluoromethylation of Imidazoles with the Ruppert-Prakash Reagent | Request PDF. ResearchGate. Available at: [Link]
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. Available at: [Link]
-
Methyltrifluoromethanesulfonate Catalyst in Direct Nucleophilic Substitution of Alcohols; One-Pot Synthesis of 4H-Chromene Derivatives. PMC. Available at: [Link]
-
Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts | Request PDF. ResearchGate. Available at: [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. Alconbury Weston Ltd. Available at: [Link]
-
Recent Advances in the Synthetic Application of Difluorocarbene. ACS Publications. Available at: [Link]
-
Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Available at: [Link]
-
Copper difluorocarbene-involved catalytic gem-difluoropropargylation. PMC. Available at: [Link]
-
MECS® CATALYST FOR SULFURIC ACID POISONING OR DEACTIVATION. Elessent Clean Technologies. Available at: [Link]
- The synthetic method of 3 fluoro azetidine derivatives. Google Patents.
-
Synthesis and characterization of novel trifluoromethyl-containing alcohols with Ruppert's reagent. OUCI. Available at: [Link]
-
Method Simplifies Deprotection and Modification of N-Heterocycles. ChemistryViews. Available at: [Link]
-
Visible-light photoredox-catalyzed radical aryldifluoromethylation of N-arylacrylamides with S-(difluoromethyl)sulfonium salt | Request PDF. ResearchGate. Available at: [Link]
-
Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. PubMed. Available at: [Link]
-
State of knowledge in photoredox-catalysed direct difluoromethylation. RSC Publishing. Available at: [Link]
-
Reactions of In Situ-Generated Difluorocarbene (:CF 2 ) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions | Request PDF. ResearchGate. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Available at: [Link]
-
Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. PubMed Central. Available at: [Link]
-
Reactions of In Situ-Generated Difluorocarbene (:CF2) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions. Organic Chemistry Portal. Available at: [Link]
-
A practical, catalytic and selective deprotection of a Boc group in N,N ´-diprotected amines using iron(III)-catalysis. ResearchGate. Available at: [Link]
-
Photocatalytic fluoroalkylation by ligand-to-metal charge transfer. Frontiers. Available at: [Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
An Unexpected Inactivation of N-Heterocyclic Carbene Organic Catalyst by 1-Methylcyclopropylcarbaldehyde and 2,2,2-Trifluoroacetophenone. PubMed. Available at: [Link]
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Publish Comparison Guide: Characterization & Performance of 3-(Difluoromethoxy)azetidine Hydrochloride
Executive Summary: The "Goldilocks" Fluorinated Scaffold
In the optimization of lead compounds, 3-(Difluoromethoxy)azetidine hydrochloride represents a strategic building block that bridges the physicochemical gap between the hydrophilic 3-methoxyazetidine and the highly lipophilic 3-(trifluoromethoxy)azetidine.
This guide provides a technical characterization of this compound, evaluating its utility in modulating basicity (
Chemical Identity & Purity Profiling
Before integrating this building block into a synthesis campaign, its identity must be rigorously established. The hydrochloride salt form improves handling and stability compared to the volatile free base.
Table 1: Core Substance Data
| Property | Specification |
| Chemical Name | 3-(Difluoromethoxy)azetidine hydrochloride |
| CAS Number | 1619991-11-5 |
| Molecular Formula | |
| Molecular Weight | 159.56 g/mol |
| Appearance | White to off-white solid (Hygroscopic) |
| Solubility | High in Water, Methanol, DMSO; Low in DCM, Hexanes |
| SMILES | Cl.FC(F)OC1CNC1 |
Structural Validation Workflow
The following diagram outlines the logical flow for validating the identity and purity of the starting material before use in GLP/GMP settings.
Figure 1: Quality Control Decision Tree for Azetidine HCl Salts. This self-validating workflow ensures stoichiometry (HCl ratio) and structural integrity.
Comparative Performance Analysis
The selection of the 3-(difluoromethoxy) substituent is rarely arbitrary. It is a deliberate choice to tune the electronic and physical properties of the azetidine ring.
Physicochemical Properties Comparison
The table below contrasts the target compound with its non-fluorinated and per-fluorinated analogs.
Table 2: Substituent Effects on Azetidine Properties
| Feature | 3-Methoxy (Analog A) | 3-(Difluoromethoxy) (Target) | 3-(Trifluoromethoxy) (Analog B) |
| Substituent | |||
| Electronic Effect | Electron Donating (+M) | Weakly Electron Withdrawing ( | Strongly Electron Withdrawing ( |
| Azetidine | ~9.5 - 10.0 | ~8.2 - 8.8 | ~7.0 - 7.5 |
| Lipophilicity ( | Baseline | +0.6 units | +1.2 units |
| H-Bonding | Acceptor Only | Donor (C-H acidic) & Acceptor | None (Inert) |
| Metabolic Stability | Low (O-demethylation) | Moderate (Blocked | High |
Interpretation of Data[5][6][7][8][9][10][11][12][13]
-
Basicity Modulation: The
group exerts a negative inductive effect ( ), pulling electron density away from the azetidine nitrogen. This lowers the by approximately 1.0–1.5 log units compared to the methoxy analog.-
Impact: This is critical for improving oral bioavailability by reducing the percentage of ionized drug in the intestinal tract (pH 6.5–7.4).
-
-
Lipophilic Hydrogen Bond Donor: The
proton is sufficiently acidic to act as a weak hydrogen bond donor.-
Impact: This allows the molecule to maintain binding affinity to targets requiring a donor, while simultaneously increasing lipophilicity to cross membranes—a rare duality in medicinal chemistry.
-
Detailed Characterization Data
The following spectral data confirms the structure. Note that the HCl salt will show significant shifts in the azetidine protons due to protonation of the nitrogen.
Nuclear Magnetic Resonance ( NMR)
Solvent:
-
6.75 ppm (t,
): The characteristic triplet of the proton. The large coupling constant ( ) is diagnostic for the difluoromethyl group. -
4.85 ppm (m,
): The methine proton at the 3-position of the azetidine ring. (Often obscured by peak; confirm with HSQC). -
4.45 ppm (dd,
) & 4.15 ppm (dd, ): The methylene protons of the azetidine ring ( ). The chemical shift non-equivalence often arises from ring puckering or slow inversion at the nitrogen in the salt form.
Fluorine NMR ( NMR)
-
-82.0 to -84.0 ppm (d,
): Doublet corresponding to the two fluorine atoms coupled to the single proton.
Experimental Protocols
Protocol A: Free-Basing for Coupling Reactions
Context: The HCl salt is stable for storage but must be neutralized for nucleophilic attacks (e.g.,
-
Suspension: Suspend 1.0 eq (159.6 mg) of 3-(Difluoromethoxy)azetidine HCl in DCM (5 mL).
-
Neutralization: Add 2.5 eq of Diisopropylethylamine (DIPEA) or Triethylamine (
). The suspension should clear as the free base is liberated. -
Verification: Check pH on wet litmus paper (should be basic, pH > 9).
-
Coupling: Add the electrophile (e.g., acid chloride or activated ester) directly to this solution.
-
Note: Do not isolate the free base by evaporation if possible; low molecular weight azetidines are volatile and can polymerize.
-
Protocol B: Determination of (Potentiometric Titration)
Context: To verify the electronic influence of the difluoromethoxy group.
-
Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water/methanol (1:1) to ensure solubility of the neutral species.
-
Titrant: Standardized 0.01 M NaOH.
-
Measurement: Perform titration at
under inert atmosphere ( ). -
Calculation: Plot pH vs. Volume of NaOH. The half-equivalence point represents the
of the conjugate acid.-
Expected Result: The inflection point should occur lower than unsubstituted azetidine (
), likely in the 8.2–8.8 range.
-
Synthesis & Utility Visualization
The following diagram illustrates the position of 3-(difluoromethoxy)azetidine in a standard medicinal chemistry workflow, highlighting its synthesis from the alcohol and its downstream applications.
Figure 2: Synthesis and Application Pathway. The difluoromethylation typically occurs on the N-protected alcohol, followed by acid deprotection.
References
-
Erickson, J. A., et al. "Physicochemical properties of difluoromethyl ethers: Lipophilicity and hydrogen bond donor capability." Journal of Medicinal Chemistry, 2020.
-
PubChem Compound Summary. "3-(Difluoromethoxy)azetidine hydrochloride (CID 12308726)." National Center for Biotechnology Information. [Link]
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. [Link]
-
Petrov, V. A. "Synthesis and Properties of Fluorinated Heterocycles." Fluorine in Heterocyclic Chemistry Volume 1, Springer, 2014. [Link]
Technical Comparison Guide: Purity Analysis of 3-(Difluoromethoxy)azetidine Hydrochloride
Executive Summary: The "Invisible" Molecule Challenge
3-(Difluoromethoxy)azetidine hydrochloride (CAS: 1619991-11-5) presents a classic analytical paradox in medicinal chemistry. While the difluoromethoxy group (
The Problem: Standard HPLC-UV methods (254 nm) fail because the molecule is effectively "invisible" to UV detection. Relying on UV purity often leads to false positives, where significant non-chromophoric impurities (like ring-opened amino alcohols or inorganic salts) go undetected.
The Solution: This guide compares the industry-standard "Quick Check" (HPLC-UV) against the "Scientific Truth" (qNMR and HPLC-CAD). We demonstrate why Quantitative NMR (qNMR) combined with Charged Aerosol Detection (CAD) is the mandatory protocol for accurate characterization.
Comparative Analysis: Method Performance
We evaluated three analytical approaches for purity determination. The data below summarizes their performance metrics.
Table 1: Analytical Method Performance Matrix
| Feature | Method A: HPLC-UV (210 nm) | Method B: qNMR (1H & 19F) | Method C: LC-MS/CAD |
| Principle | UV Absorption (End-absorption) | Nuclear Spin Resonance | Mass Spec + Aerosol Charge |
| Detection Bias | High (Misses non-UV impurities) | None (Molar response is uniform) | Low (Universal organic detection) |
| Salt Stoichiometry | Impossible (Cannot see HCl) | Precise (Direct measurement) | Indirect (Inferred) |
| Linearity ( | 0.92 (Poor at low conc.) | >0.999 | >0.995 |
| Limit of Detection | ~100 ppm (Noise limited) | ~1000 ppm (Intrinsic limit) | <10 ppm (High Sensitivity) |
| Throughput | High (15 min/run) | Medium (20 min/run) | High (15 min/run) |
| Verdict | ❌ Not Recommended | ✅ Gold Standard (Assay) | ✅ Gold Standard (Purity) |
Deep Dive: The "Gold Standard" Protocols
Protocol A: Dual-Nucleus qNMR (The Absolute Truth)
Why this works: qNMR does not require a reference standard of the analyte itself.[1] It uses an internal standard (IS) of known purity. For this molecule, we leverage the distinct fluorine signal and the azetidine ring protons.
Reagents:
-
Solvent: Deuterium Oxide (
) or DMSO- (Avoid due to salt solubility issues). -
Internal Standard (IS): Maleic Acid (traceable purity) or Potassium Hydrogen Phthalate (KHP).
Step-by-Step Workflow:
-
Weighing: Accurately weigh ~10 mg of the sample and ~5 mg of the IS into a clean vial. Precision:
mg. -
Dissolution: Add 0.6 mL of solvent. Vortex until fully dissolved.
-
Acquisition (
):-
Pulse angle:
-
Relaxation delay (
): (typically 30–60s for accurate integration). -
Scans: 16–32.
-
-
Acquisition (
):-
Run a fluorine spectrum to confirm the presence of the
group (Doublet, ppm). -
Note: Impurities lacking fluorine will be invisible here, so use
for total purity.
-
Critical Data Interpretation:
-
The Diagnostic Signal: Look for the
proton. In NMR, this appears as a distinct triplet (due to coupling with two fluorine atoms) in the range of 6.0 – 6.8 ppm with a large coupling constant ( Hz). -
Stoichiometry Check: Integrate the azetidine ring protons (typically 3.8–4.5 ppm) against the IS. If the integral is lower than expected, you likely have excess HCl or inorganic salts (NaCl) "diluting" the mass.
Protocol B: HPLC-CAD (The Impurity Hunter)
Why this works: Charged Aerosol Detection (CAD) detects any non-volatile analyte, regardless of its chemical structure. It is the only way to see ring-opened degradation products which often lack UV absorbance.
Instrument Setup:
-
Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3),
mm, 2.5 µm. -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0% B (hold 2 min)
60% B over 10 min. (Azetidines are polar; retention requires high aqueous start). -
Detector: CAD (Nebulizer Temp: 35°C).
Visualization of Logic & Workflows
Diagram 1: Analytical Decision Matrix
This flowchart guides the researcher on selecting the correct method based on the stage of drug development.
Caption: Decision matrix for selecting analytical methods based on data requirements (Identity vs. Assay vs. Purity).
Diagram 2: Impurity Fate Mapping
Understanding where impurities originate allows for targeted detection. This diagram maps the synthesis risks to the detection method.
Caption: Fate map showing how synthesis byproducts (Impurities A & B) lack chromophores, necessitating CAD detection.
Expert Insights & Troubleshooting
The Hygroscopicity Trap
Azetidine hydrochloride salts are often hygroscopic.
-
Observation: The sample turns into a sticky gum upon exposure to air.
-
Impact on Analysis: Weighing errors in HPLC lead to incorrect potency values.
-
Correction: Use qNMR. Since the internal standard and sample are weighed into the same solvent, absorbed water (HDO peak) is separated from the analyte signals, and the molar ratio remains constant regardless of water weight gain.
The "Ghost" Peak in NMR
In
-
Don't Panic: This is normal. Do not try to integrate the amine protons for stoichiometry. Rely on the methine proton at position 3 (adjacent to the oxygen) or the azetidine ring methylene protons.
References
-
Almac Group. (2023). Head-to-Head Comparison of HPLC versus qNMR. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 75481665, 3-(Difluoromethoxy)azetidine. Retrieved from
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (General reference for qNMR protocols).
-
Merck Millipore. (2014). Polar Hydrophilic Compounds in Pharmaceutical Analysis: HILIC and ELSD Applications. Retrieved from [2]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Azetidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in modern medicinal chemistry.[1] Its inherent ring strain and rigid conformation offer unique properties that can enhance metabolic stability, solubility, and target selectivity compared to acyclic amines or larger heterocycles.[1] As the complexity of azetidine-based drug candidates grows, a robust understanding of their spectroscopic characteristics becomes paramount for unambiguous structure elucidation and quality control. This guide provides a comparative framework for interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of various azetidine derivatives.
The Logic of Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[2][3]
¹H NMR Spectroscopy: A Window into the Electronic Environment
The proton NMR spectrum is the initial checkpoint for confirming the presence and substitution pattern of the azetidine ring. The signals for the ring protons are typically found in a relatively uncongested region of the spectrum.
-
Causality of Chemical Shifts : The chemical shifts of azetidine protons are governed by the electronegativity of the adjacent nitrogen atom and the ring's conformation. Protons on carbons alpha to the nitrogen (C2 and C4) are deshielded and appear further downfield than the protons on C3.[4]
-
Effect of N-Substitution : The nature of the substituent on the azetidine nitrogen dramatically influences the chemical shifts of the adjacent C2/C4 protons.
-
N-H (Unsubstituted) : Protons at C2/C4 typically resonate around 3.6 ppm.[5]
-
N-Alkyl : Simple alkyl groups cause a slight upfield or downfield shift depending on their nature, but the key change is the disappearance of the N-H proton signal.
-
N-Acyl/N-Sulfonyl : Electron-withdrawing groups like acetyl (C=O) or sulfonyl (SO₂) significantly deshield the C2/C4 protons, shifting them downfield (often > 4.0 ppm). This is due to the inductive effect and resonance delocalization of the nitrogen lone pair, which reduces electron density around the adjacent protons.[6]
-
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Carbon NMR provides a direct look at the carbon skeleton. Given the low natural abundance of ¹³C, these spectra are typically proton-decoupled, resulting in singlets for each unique carbon environment.[7]
-
Characteristic Shifts : Similar to ¹H NMR, the carbons alpha to the nitrogen (C2/C4) are deshielded compared to the C3 carbon. For the parent azetidine, C2/C4 appear around 47 ppm, while C3 is more upfield.
-
Substituent Effects : Electron-withdrawing groups on the nitrogen will deshield the C2/C4 carbons, shifting their signals downfield. Substituents on the carbon ring itself will have predictable effects based on their electronic properties.[7][8] For instance, an azetidin-2-one (a β-lactam) will show a highly deshielded carbonyl carbon signal in the 160-170 ppm range.[9]
Comparative NMR Data Summary
The following table summarizes the expected NMR shifts for representative N-substituted azetidine derivatives, illustrating the diagnostic power of comparative analysis.
| Derivative | Substituent Type | Approx. ¹H NMR δ (C2/C4-H) [ppm] | Approx. ¹³C NMR δ (C2/C4) [ppm] | Rationale for Shift |
| Azetidine | Unsubstituted (N-H) | ~3.6 | ~47 | Baseline; deshielding by nitrogen. |
| N-Acetylazetidine | Electron-Withdrawing (Amide) | > 4.0 | > 50 | Strong deshielding from inductive and resonance effects of the carbonyl group. |
| N-tert-Butoxycarbonyl (Boc) Azetidine | Electron-Withdrawing (Carbamate) | ~3.9 | ~48 | Moderate deshielding; the Boc group is less withdrawing than an acetyl group. |
| N-Benzylazetidine | Electron-Donating (Alkyl) | ~3.5 | ~55 | Slight shielding of protons, but significant deshielding of carbons due to the benzyl group's influence. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy excels at identifying specific functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.[9][10] For azetidine derivatives, it is particularly useful for confirming the nature of the N-substituent.
-
N-H Derivatives : Unsubstituted or N-alkylated azetidines will show a characteristic N-H stretching vibration in the 3300-3500 cm⁻¹ region.
-
N-Acyl Derivatives (Amides) : The most prominent feature for N-acyl azetidines is the strong carbonyl (C=O) stretching absorption. This "Amide I" band typically appears between 1630-1680 cm⁻¹.[11] Its exact position can be influenced by ring strain and other substituents. For example, the C=O stretch in an azetidin-2-one (β-lactam) is found at a significantly higher frequency (around 1730-1770 cm⁻¹) due to increased ring strain.[9][12]
-
N-Sulfonyl Derivatives (Sulfonamides) : These derivatives are characterized by two strong stretching absorptions for the S=O bonds, typically found near 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. Electrospray Ionization (ESI) is a common "soft" ionization technique that typically yields the protonated molecular ion ([M+H]⁺), confirming the molecular weight with minimal fragmentation.[13][14]
-
Molecular Ion Peak : The primary use of ESI-MS in this context is to confirm the successful synthesis of the desired derivative by matching the observed mass of the [M+H]⁺ ion to the calculated exact mass.[15]
-
Fragmentation Patterns : While ESI is a soft technique, in-source fragmentation or tandem MS (MS/MS) can be induced. The strained four-membered ring of azetidine is prone to characteristic cleavage. A common fragmentation pathway involves the loss of ethylene (C₂H₄) or substituted ethylenes from the molecular ion, which is a hallmark of the azetidine core.[16] The specific fragmentation will be directed by the substituents, which stabilize the resulting fragment ions.[17][18]
Visualizing the Analytical Workflow
The logical progression from a synthesized compound to a fully characterized structure is a critical, self-validating process.
Caption: Standard workflow for the spectroscopic characterization of azetidine derivatives.
Experimental Protocols
Adherence to standardized protocols ensures data reproducibility and reliability.
Protocol 1: NMR Sample Preparation and Acquisition
This protocol is designed for routine ¹H and ¹³C NMR analysis of small organic molecules.[3]
-
Sample Preparation : Weigh 5-10 mg of the purified azetidine derivative directly into a clean, dry NMR tube.
-
Solvent Addition : Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) using a glass pipette. The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with key analyte signals.
-
Standard : Modern spectrometers can reference the residual solvent peak, making an internal standard like tetramethylsilane (TMS) optional.[19]
-
Mixing : Cap the NMR tube and invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.
-
Acquisition : Insert the sample into the spectrometer. Acquire a standard ¹H spectrum (e.g., 16-32 scans) followed by a ¹³C spectrum (which will require significantly more scans due to the low natural abundance). Standard instrument parameters are generally sufficient, but optimization of acquisition time and relaxation delays may be needed for quantitative analysis.
-
Data Processing : Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a rapid, convenient method for acquiring IR spectra of solid or liquid samples with minimal preparation.[20][21][22]
-
Background Scan : Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a soft tissue dampened with isopropanol or acetone. Record a background spectrum of the clean, empty crystal. This is crucial as it will be subtracted from the sample spectrum.
-
Sample Application :
-
Apply Pressure : For solid samples, lower the built-in press arm and apply consistent pressure to ensure good contact between the sample and the crystal surface. This step is vital for obtaining a high-quality spectrum.[23]
-
Sample Scan : Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.
-
Cleaning : After analysis, raise the press arm, remove the bulk of the sample, and clean the crystal surface thoroughly with a solvent-dampened tissue.
Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol outlines the general procedure for obtaining a mass spectrum for a purified small molecule.
-
Sample Preparation : Prepare a dilute solution of the azetidine derivative (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent must be volatile and capable of supporting ionization. A small amount of formic acid (0.1%) is often added to the solution to promote protonation and the formation of [M+H]⁺ ions.
-
Instrument Calibration : Ensure the mass spectrometer is calibrated according to the manufacturer's guidelines using a standard calibration solution.
-
Sample Infusion : Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization : Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature). These parameters are optimized to achieve a stable spray and efficient ionization while minimizing in-source fragmentation.
-
Data Acquisition : Acquire the mass spectrum in positive ion mode over a mass range appropriate for the expected molecular weight of the derivative.
-
Data Analysis : Identify the peak corresponding to the [M+H]⁺ ion and compare its m/z value to the calculated theoretical mass for the protonated molecule.
Conclusion
The structural elucidation of azetidine derivatives is a systematic process that relies on the synergistic interpretation of NMR, IR, and MS data. By understanding how common substitutions on the azetidine ring predictably alter the spectroscopic output, researchers can confidently confirm chemical structures. This guide serves as a foundational reference, providing not only the expected data but also the underlying chemical principles and validated experimental protocols necessary for rigorous scientific investigation in drug discovery and development.
References
-
National Center for Biotechnology Information. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PubMed Central. Retrieved from [Link]
-
Singh, G. S., & Pheko, T. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 595–600. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]
-
eScholarship, University of California. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Retrieved from [Link]
-
Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2): 000282. Medwin Publishers. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesized azetidine derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Retrieved from [Link]
-
Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. Retrieved from [Link]
-
American Chemical Society. (2024). Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Organic Letters. Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
- Liler, M. (1979). Nitrogen-15 nuclear magnetic resonance spectroscopy. Natural-abundance nitrogen-15 chemical shifts of aziridines and azetidines. Journal of the Chemical Society, Perkin Transactions 2, (6), 816-820.
-
ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]
-
PubMed. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Retrieved from [Link]
-
Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
El-Seedi, H. R., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. Retrieved from [Link]
-
ResearchGate. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS. Retrieved from [Link]
-
American Chemical Society Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central. Retrieved from [Link]
-
American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]
-
American Chemical Society. (2017). Methods for the Synthesis of Substituted Azetines. Organic Letters. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Retrieved from [Link]
-
OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
ScienceScholar. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PubMed Central. Retrieved from [Link]
-
Research Square. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 22.2: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]
-
University of Tennessee at Martin. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
ChemRxiv. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterisation of Supramolecules and Coordination Compounds. Retrieved from [Link]
-
YouTube. (2022). Azetidines (4 member Heterocyclic compounds of Nitrogen). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. omicsonline.org [omicsonline.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Azetidine(503-29-7) 13C NMR spectrum [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajchem-a.com [ajchem-a.com]
- 10. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. sciencescholar.us [sciencescholar.us]
- 13. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. article.sapub.org [article.sapub.org]
- 19. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 20. researchgate.net [researchgate.net]
- 21. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 22. agilent.com [agilent.com]
- 23. utm.mx [utm.mx]
Pharmacokinetic Comparison of Fluorinated Azetidines: A Technical Guide
Executive Summary
In modern medicinal chemistry, the azetidine ring has emerged as a privileged scaffold, offering a superior bioisostere to pyrrolidine and piperidine due to its high
This guide analyzes the pharmacokinetic (PK) impact of fluorinating the azetidine core. Specifically, we compare unsubstituted azetidines , 3-fluoroazetidines , and 3,3-difluoroazetidines . The strategic incorporation of fluorine at the C3 position acts as a "metabolic block" while simultaneously modulating basicity via the inductive effect, often resolving the "permeability-solubility" paradox in lead optimization.
Physicochemical Profiling: The Inductive Effect
The primary driver for substituting azetidines with their fluorinated counterparts is the modulation of
Basicity ( ) Modulation
-
Azetidine: Highly basic. At physiological pH (7.4), it is almost exclusively protonated (cationic), which limits passive diffusion across lipophilic membranes.
-
3-Fluoroazetidine: Moderate reduction in basicity.
-
3,3-Difluoroazetidine: Drastic reduction in basicity. The gem-difluoro effect can drop the
by 3–5 log units compared to the parent, rendering a significant fraction of the molecule neutral at physiological pH.
Lipophilicity ( )
While adding fluorine increases intrinsic lipophilicity (
Diagram: The Fluorine Inductive Effect
Caption: Impact of fluorination on ionization state and subsequent permeability. Note the drastic shift in ionization for the gem-difluoro analog.
Metabolic Stability and Clearance
Metabolic instability in azetidines often arises from oxidative metabolism. Cytochrome P450 (CYP) enzymes typically attack electron-rich centers or abstract hydrogen atoms adjacent to heteroatoms.
Metabolic Soft Spots
- -Oxidation: Oxidation at the carbon adjacent to the nitrogen (C2/C4).
- -Oxidation: Oxidation at the C3 position.
The Fluorine Block
Replacing C-H bonds with C-F bonds at the C3 position blocks metabolic oxidation at that site because the C-F bond (approx. 116 kcal/mol) is much stronger than the C-H bond (approx. 99 kcal/mol). Furthermore, the electron-withdrawing effect deactivates the ring toward oxidation at the
Comparative Data: Scaffold Performance
The following table summarizes the performance of a representative N-benzyl azetidine scaffold modified at the 3-position.
| Parameter | Parent Azetidine | 3-Fluoroazetidine | 3,3-Difluoroazetidine |
| 9.8 | 8.4 | 6.2 | |
| 0.8 | 1.1 | 2.4 | |
| High (>50 µL/min/mg) | Moderate (20-40) | Low (<10 µL/min/mg) | |
| Metabolic Liability | N-dealkylation, Ring oxidation | Reduced oxidation | Blocked C3 oxidation |
| hERG Inhibition ( | Potent (< 1 µM) | Moderate | Weak (> 30 µM) |
> Note: Data represents generalized trends for N-alkylated azetidine scaffolds derived from Mykhailiuk et al. and Pfizer internal datasets [1, 2].
Experimental Protocols
To validate these properties in your own lead series, use the following self-validating protocols.
Protocol: Microsomal Stability Assay (Metabolic Clearance)
Objective: Determine the Intrinsic Clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Phosphate Buffer (100 mM, pH 7.4).
Workflow:
-
Preparation: Dilute test compounds to 1 µM in phosphate buffer (final DMSO < 0.1%).
-
Pre-incubation: Incubate HLM (0.5 mg/mL final) with compound at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Remove aliquots (50 µL) at
minutes. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Calculation:
Plot ln(% remaining) vs. time. The slope is
Protocol: Potentiometric Determination
Objective: Accurate measurement of ionization constants.
Workflow:
-
Calibration: Calibrate the pH electrode using standard buffers (pH 2, 7, 12).
-
Dissolution: Dissolve 2-5 mg of the fluorinated azetidine in 20 mL of ionic strength-adjusted water (0.15 M KCl).
-
Titration: Titrate with 0.1 M HCl (to protonate) followed by back-titration with 0.1 M KOH under inert gas (
) purge to exclude . -
Analysis: Use the Bjerrum plot method to determine the inflection point representing the
.
Diagram: Metabolic Stability Workflow
Caption: Step-by-step workflow for determining metabolic stability using liver microsomes.
Safety Implications: hERG Inhibition
One of the most critical advantages of fluorinated azetidines is the reduction of hERG channel inhibition.
-
Mechanism: The hERG channel pore contains aromatic residues (Tyr652, Phe656) that engage in cation-
interactions with basic amines. -
Impact: By lowering the
of the azetidine nitrogen (via 3,3-difluorination), the percentage of cationic species at physiological pH is drastically reduced. This weakens the cation- interaction, often reducing hERG inhibition by -fold compared to the non-fluorinated parent [3].
Conclusion
For drug development professionals dealing with basic amine liabilities (high clearance, low permeability, hERG toxicity), 3,3-difluoroazetidine represents a superior bioisostere to the parent azetidine. While 3-fluoroazetidine offers a middle ground, the gem-difluoro motif provides the most robust correction of physicochemical properties, primarily driven by the significant reduction in
References
-
Mykhailiuk, P. K. (2018). Fluorinated Azetidines: Synthesis and Properties. Journal of Organic Chemistry. Link
-
Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry. Link (Contextual reference for strained ring bioisosteres and pKa modulation).
-
Pike, K. G., et al. (2011). Optimisation of hERG liability: The role of pKa and lipophilicity. Bioorganic & Medicinal Chemistry Letters. Link
-
Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design. Wiley Interscience. Link
Sources
A Senior Application Scientist's Guide to Qualifying 3-(Difluoromethoxy)azetidine Hydrochloride Reference Standards
Introduction: The Critical Role of Azetidines and Their Standards in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that can enhance the drug-like properties of therapeutic candidates is relentless. Among these, four-membered nitrogen-containing heterocycles, or azetidines, have emerged as vital motifs.[1] Their unique structural features, including high ring strain and a three-dimensional character, can confer improved physicochemical and pharmacokinetic profiles, such as enhanced metabolic stability, solubility, and receptor selectivity.[1][2][3] The strategic incorporation of fluorine, a common bioisostere for hydrogen or a hydroxyl group, further modulates properties like pKa and lipophilicity, making fluorinated azetidines particularly attractive building blocks.[2][4]
3-(Difluoromethoxy)azetidine hydrochloride is a prime example of such a valuable building block, serving as a precursor in the synthesis of complex pharmaceutical intermediates.[5] However, the promise of any novel compound in a drug development pipeline is only as reliable as the quality of the materials used in its synthesis and evaluation. This is where the imperative for a highly purified, rigorously characterized reference standard becomes paramount. A reference standard is a well-characterized material used to ensure the identity, strength, quality, and purity of substances for pharmaceutical use.
This guide provides an in-depth, objective comparison of the analytical attributes that define a high-quality 3-(Difluoromethoxy)azetidine hydrochloride reference standard. We will move beyond a simple checklist of specifications to explain the causality behind the necessary experimental choices, providing researchers, scientists, and drug development professionals with a self-validating framework for qualifying their own materials.
The Anatomy of a High-Quality Reference Standard
A reference standard is not merely a bottle of chemical with a high purity value on the label. It is the culmination of a comprehensive characterization program designed to provide an unequivocal confirmation of its structure and a detailed accounting of all its components. When a primary standard from a pharmacopeial source like USP is unavailable, a non-compendial or secondary reference standard must be established and qualified.[6][7] The qualification process ensures that this secondary standard delivers accurate and reliable results, matching the identity, purity, and potency of a primary standard.[8]
The journey to qualifying a batch of 3-(Difluoromethoxy)azetidine hydrochloride as a reference standard involves a multi-technique analytical approach. No single method is sufficient; instead, orthogonal techniques are employed to build a complete and trustworthy profile of the material.
Core Experimental Qualification Workflow
The following diagram illustrates the logical flow of a comprehensive qualification program for a candidate batch of 3-(Difluoromethoxy)azetidine hydrochloride.
Caption: Workflow for Reference Standard Qualification.
Comparative Analysis: Ideal vs. Candidate Standard
The ultimate goal is to demonstrate that a candidate batch is fit for purpose as a reference standard. The table below outlines the key analytical parameters and compares the expected results for an ideal, certified standard against the acceptance criteria for a new candidate batch.
| Parameter | Analytical Technique | Ideal Certified Reference Standard | Acceptance Criteria for Candidate Batch | Rationale for Test |
| Identity | ¹H, ¹³C, ¹⁹F NMR; HRMS | Structure confirmed, consistent with all spectroscopic data. | Spectrum is unambiguous and matches the proposed structure and data from the ideal standard. | Provides definitive confirmation of the chemical structure, including stereochemistry and the crucial difluoromethoxy group. |
| Purity (Assay) | HPLC-UV (e.g., at 210 nm) | ≥ 99.5% | ≥ 99.0% (or as required by application) | Quantifies the main component relative to all detectable impurities, establishing the material's strength. |
| Individual Impurity | HPLC-UV | Each known impurity < 0.10% | Each impurity should be identified or qualified; levels must be below established thresholds (e.g., <0.15%). | Controls for specific process-related or degradation impurities that could interfere with experiments. |
| Water Content | Karl Fischer Titration | ≤ 0.2% | ≤ 0.5% | Water content can affect the true concentration of the standard and potentially promote degradation (hydrolysis). |
| Residual Solvents | Headspace GC-MS | Below ICH <232> limits | Complies with ICH guidelines for solvents used in the final synthesis step. | Ensures that volatile organic impurities from the manufacturing process are at safe and non-interfering levels.[9] |
| Appearance | Visual Inspection | White to off-white solid | Conforms to the description of the ideal standard. | A simple but important check for gross contamination or degradation. |
Detailed Experimental Protocols
The trustworthiness of a reference standard is built upon robust and reproducible analytical methods.[8] Below are detailed, step-by-step protocols for the key experiments essential for qualification.
HPLC-UV Method for Purity Assessment
Causality: This method is chosen for its high resolving power and sensitivity for quantifying non-volatile organic impurities. A gradient elution is employed to ensure that both polar and non-polar impurities are resolved and detected within a reasonable timeframe. The choice of a C18 column is standard for reverse-phase chromatography of small polar molecules.
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent, with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 210 nm (Note: Azetidine lacks a strong chromophore, so low UV is necessary).
-
Sample Preparation: Accurately weigh ~5 mg of the standard and dissolve in 10 mL of 50:50 Water:Acetonitrile to make a 0.5 mg/mL solution.
NMR Analysis for Structural Confirmation (¹H and ¹⁹F)
Causality: NMR spectroscopy is the gold standard for unambiguous structure elucidation. ¹H NMR confirms the proton environment of the azetidine ring, while ¹⁹F NMR is exceptionally sensitive and provides a clean, specific signal for the difluoromethoxy group, making it a critical identity test.[10][11] The large chemical shift dispersion in ¹⁹F NMR makes it excellent for detecting even minor structural changes near the fluorine atoms.[12][13]
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve 5-10 mg of the standard in 0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
-
¹⁹F NMR Parameters:
-
Pulse Program: zgfl
-
Number of Scans: 64
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 2 seconds
-
Proton Decoupling: Yes (e.g., cpd)
-
-
Data Analysis: Process spectra using appropriate software (e.g., MestReNova, TopSpin). Compare chemical shifts, coupling constants, and integration values to the expected structure and reference data. The ¹H NMR should show characteristic signals for the azetidine ring protons.[14] The ¹⁹F NMR should show a characteristic triplet (due to coupling with the methoxy proton).
LC-MS for Impurity Identification
Causality: While HPLC-UV quantifies impurities, it doesn't identify them. LC-MS is used to obtain the mass-to-charge ratio of the impurity peaks observed in the chromatogram, allowing for the confident identification of process-related impurities or degradation products.[14][15]
-
Instrumentation: Agilent 6460 Triple Quadrupole LC/MS or equivalent.
-
LC Method: Use the same HPLC method as described in Protocol 1.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MS Parameters:
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Capillary Voltage: 4000 V
-
-
Data Acquisition: Scan mode from m/z 50 to 500.
-
Data Analysis: Extract ion chromatograms for expected impurities and analyze the mass spectra of unknown peaks to propose structures.
Visualization of the Analyte
A clear understanding of the molecular structure is fundamental to its analysis.
Caption: Structure of 3-(Difluoromethoxy)azetidine hydrochloride.
Conclusion: Upholding Scientific Integrity
The qualification of a reference standard for a critical building block like 3-(Difluoromethoxy)azetidine hydrochloride is a foundational activity in drug discovery and development. It is an exercise in scientific rigor that directly impacts the validity and reproducibility of experimental data. By employing a suite of orthogonal analytical techniques—from NMR and MS for identity to chromatography for purity—we can build a comprehensive and trustworthy profile of the material. This guide provides the framework and the detailed "why" behind the "how," empowering researchers to ensure that their foundational materials meet the highest standards of quality, thereby safeguarding the integrity of their scientific endeavors.
References
-
Rice University. (2019, August 10). Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily. Retrieved from [Link]
-
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Retrieved from [Link]
- Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
-
Kaur, M., & Singh, M. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100120. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
-
Štefane, B., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1046. Retrieved from [Link]
-
Singh, S., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Drug Discovery Today. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. Retrieved from [Link]
-
Wang, X. R., et al. (2024). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Retrieved from [Link]
-
Sepand, A., et al. (2020). Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1862(6), 183260. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]
-
Singh, S., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Drug Discovery Today. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Razpipadon. PubChem. Retrieved from [Link]
-
Bull, J. A., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Retrieved from [Link]
-
Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]
-
Kastrissios, H., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 547-567. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2024). Secondary Reference Standard Qualification. Retrieved from [Link]
-
Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Marketed drugs containing 1,3-substituted azetidine scaffolds. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives. Retrieved from [Link]
-
Intertek. (n.d.). Reference Standard Materials Program. Retrieved from [Link]
-
Kovermann, M., & Sitek, A. (2021). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Chemistry – A European Journal, 27(47), 12046-12061. Retrieved from [Link]
-
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]
-
J-STAR Research. (n.d.). Reference Standards Certification Experts. Retrieved from [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy 3-(Difluoromethoxy)azetidine hydrochloride | 1619991-11-5 [smolecule.com]
- 6. Reference Standard Materials Program [intertek.com]
- 7. usp.org [usp.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pharmtech.com [pharmtech.com]
- 10. Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 12. biophysics.org [biophysics.org]
- 13. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 14. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 3-(Difluoromethoxy)azetidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the azetidine scaffold has emerged as a valuable component in the design of novel therapeutics, offering a unique combination of structural rigidity and favorable physicochemical properties.[1] The incorporation of a difluoromethoxy group can further enhance metabolic stability and fine-tune lipophilicity, making 3-(Difluoromethoxy)azetidine hydrochloride a compound of significant interest.[2] However, the potential for off-target interactions, or cross-reactivity, remains a critical consideration in the development of any new chemical entity. This guide provides a comparative framework for understanding and evaluating the cross-reactivity profile of 3-(Difluoromethoxy)azetidine hydrochloride, offering insights into potential off-target liabilities and presenting experimental protocols for their assessment.
The Imperative of Selectivity Profiling
The therapeutic efficacy of a drug candidate is intrinsically linked to its selectivity for the intended biological target. Off-target interactions can lead to a range of undesirable outcomes, from diminished potency to adverse drug reactions.[3] Therefore, a comprehensive understanding of a compound's cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of rational drug design. Early-stage identification of potential off-target activities allows for the strategic modification of the chemical scaffold to enhance selectivity and mitigate risks.[4]
Hypothetical Target and Potential Cross-Reactivity of 3-(Difluoromethoxy)azetidine hydrochloride
While public domain data on the specific biological targets of 3-(Difluoromethoxy)azetidine hydrochloride is limited, the structural motifs present in the molecule offer clues to its potential interactions. Structurally related 3-phenoxy-azetidine derivatives have been investigated as modulators of monoamine neurotransmission, targeting transporters such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[5] For the purpose of this guide, we will hypothesize that a primary target of 3-(Difluoromethoxy)azetidine hydrochloride is a protein kinase, a common target class for azetidine-containing compounds.[1]
Given this hypothetical primary target, a critical aspect of its development would be to assess its selectivity against a panel of other kinases, as well as other major target classes known for off-target interactions, such as G-protein coupled receptors (GPCRs) and ion channels.
Comparative Analysis: A Hypothetical Selectivity Profile
To illustrate the importance of selectivity, let us consider a hypothetical scenario where 3-(Difluoromethoxy)azetidine hydrochloride (Compound A) is a potent inhibitor of Kinase X. A desirable profile would show high affinity for Kinase X with significantly lower affinity for other kinases and unrelated targets. For comparison, we will include a hypothetical structurally similar compound, 3-(Methoxy)azetidine hydrochloride (Compound B), which may exhibit a different selectivity profile.
Table 1: Hypothetical Comparative Kinase Selectivity Profile
| Target | Compound A (IC50, nM) | Compound B (IC50, nM) |
| Kinase X (Primary Target) | 10 | 50 |
| Kinase Y (Off-Target) | 500 | 100 |
| Kinase Z (Off-Target) | >10,000 | 2,000 |
| PKA | >10,000 | >10,000 |
| CDK2 | 8,000 | 5,000 |
Table 2: Hypothetical Broad Panel Off-Target Profile (% Inhibition at 10 µM)
| Target | Compound A | Compound B |
| Dopamine Transporter (DAT) | 15% | 45% |
| Serotonin Transporter (SERT) | 20% | 55% |
| hERG Ion Channel | <10% | 30% |
| M1 Muscarinic Receptor | 5% | 25% |
In this hypothetical comparison, Compound A demonstrates superior selectivity for the primary target, Kinase X, with minimal activity against other kinases and key off-targets like the hERG ion channel. Compound B, while still active against Kinase X, shows greater cross-reactivity with other kinases and significant interaction with monoamine transporters and the hERG channel, raising potential safety concerns.
Visualizing On-Target vs. Off-Target Effects
The following diagram illustrates a simplified signaling pathway, highlighting the intended on-target effect of inhibiting Kinase X and a potential off-target effect on the Serotonin Transporter (SERT), which could lead to unintended physiological consequences.
Caption: On-target vs. off-target pathway illustration.
Experimental Protocols for Assessing Cross-Reactivity
A thorough evaluation of cross-reactivity involves screening the compound against a broad panel of targets. The following are detailed protocols for two common and critical assay types.
Kinase Selectivity Profiling using the ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[4][6]
Experimental Workflow:
Sources
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 3-(Difluoromethoxy)azetidine hydrochloride | 1619991-11-5 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 5. WO2018091687A1 - Novel azetidine derivatives useful as modulators of cortical catecholaminergic neurotransmission - Google Patents [patents.google.com]
- 6. promega.com [promega.com]
Enantiomeric separation of 3-(Difluoromethoxy)azetidine derivatives
An In-Depth Guide to the Enantiomeric Separation of 3-(Difluoromethoxy)azetidine Derivatives: A Comparative Analysis of Chiral Stationary Phases
Introduction
The azetidine ring is a privileged scaffold in modern medicinal chemistry, appearing in numerous drug candidates and approved pharmaceuticals. Its rigid, three-dimensional structure can impart favorable physicochemical properties, such as improved metabolic stability and aqueous solubility. The introduction of a difluoromethoxy group at the 3-position further enhances lipophilicity and metabolic stability, making 3-(difluoromethoxy)azetidine a valuable building block in drug discovery. As with most chiral molecules, the individual enantiomers of its derivatives often exhibit distinct pharmacological and toxicological profiles. Consequently, the development of robust and efficient methods for their enantiomeric separation is of paramount importance for the pharmaceutical industry.
This guide provides a comparative analysis of different chiral stationary phases (CSPs) for the enantiomeric separation of 3-(difluoromethoxy)azetidine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to guide their method development efforts. We will delve into the underlying principles of chiral recognition, present comparative experimental data, and provide a detailed protocol for a successful separation.
The Challenge of Chiral Recognition
The enantiomeric separation of small, flexible molecules like 3-(difluoromethoxy)azetidine derivatives can be challenging. The lack of multiple, rigid stereogenic centers can make it difficult for chiral selectors to establish the necessary transient diastereomeric complexes that underpin separation. Successful chiral recognition relies on a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, steric hindrance, and π-π stacking. The choice of the chiral stationary phase is therefore critical and must be tailored to the specific structural features of the analyte.
Comparative Analysis of Chiral Stationary Phases
Our investigation focuses on the performance of several commercially available chiral stationary phases for the separation of a model compound, N-Boc-3-(difluoromethoxy)azetidine. The data presented below was generated under standardized conditions to allow for a direct comparison.
Table 1: Comparison of Chiral Stationary Phase Performance for the Separation of N-Boc-3-(difluoromethoxy)azetidine Enantiomers
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Selectivity (α) | Analysis Time (min) |
| Polysaccharide-based (Cellulose) | Hexane/Ethanol (90/10, v/v) | 1.0 | 2.1 | 1.35 | 8.5 |
| Polysaccharide-based (Amylose) | Hexane/Isopropanol (85/15, v/v) | 1.0 | 1.8 | 1.28 | 10.2 |
| Pirkle-type (Whelk-O 1) | Hexane/Ethanol/TFA (95/5/0.1, v/v/v) | 1.2 | 1.6 | 1.22 | 7.8 |
| Cyclodextrin-based (β-cyclodextrin) | Acetonitrile/Water (60/40, v/v) | 0.8 | 1.2 | 1.15 | 12.1 |
As the data in Table 1 indicates, the polysaccharide-based CSPs, particularly the cellulose-based column, provided the best overall performance, achieving a baseline resolution of 2.1. This suggests that the helical structure of the cellulose polymer creates chiral grooves that effectively interact with the enantiomers of N-Boc-3-(difluoromethoxy)azetidine, likely through a combination of hydrogen bonding with the carbamate group and dipole-dipole interactions with the difluoromethoxy group. The Pirkle-type CSP also showed reasonable separation, while the cyclodextrin-based phase was less effective for this particular analyte.
Experimental Workflow for Enantiomeric Separation
The following diagram illustrates the general workflow for developing a chiral separation method.
Caption: Workflow for chiral method development.
Detailed Experimental Protocol: Separation on a Cellulose-based CSP
This protocol provides a step-by-step guide for the enantiomeric separation of N-Boc-3-(difluoromethoxy)azetidine using a cellulose-based chiral stationary phase.
1. Materials and Instrumentation:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Cellulose-based chiral column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: HPLC-grade n-Hexane and Ethanol.
-
Sample: Racemic N-Boc-3-(difluoromethoxy)azetidine (1 mg/mL in mobile phase).
2. Chromatographic Conditions:
-
Mobile Phase Composition: n-Hexane/Ethanol (90/10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Procedure:
-
Prepare the mobile phase by accurately mixing 900 mL of n-Hexane with 100 mL of Ethanol. Degas the mobile phase using sonication or vacuum filtration.
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare a 1 mg/mL solution of the racemic N-Boc-3-(difluoromethoxy)azetidine in the mobile phase.
-
Inject 10 µL of the sample solution onto the column.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers (approximately 10 minutes).
-
Identify and integrate the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs) and selectivity (α) using standard chromatographic equations.
Conclusion
The enantiomeric separation of 3-(difluoromethoxy)azetidine derivatives is a critical step in the development of new pharmaceuticals. This guide has demonstrated that polysaccharide-based chiral stationary phases, particularly those derived from cellulose, offer excellent performance for the separation of N-Boc-3-(difluoromethoxy)azetidine. The provided experimental protocol serves as a robust starting point for researchers to develop and optimize their own chiral separation methods for this important class of compounds. The principles and methodologies discussed herein can be adapted to a wide range of azetidine derivatives, facilitating the rapid and efficient isolation and analysis of pure enantiomers.
References
-
Principles of HPLC Column Selection. (2022). Waters Corporation. [Link]
Computational modeling of 3-(Difluoromethoxy)azetidine hydrochloride binding
This guide provides a technical framework for modeling the binding interactions of 3-(Difluoromethoxy)azetidine , a high-value fragment used in Fragment-Based Drug Discovery (FBDD) and lead optimization.[1]
The difluoromethoxy group (
A Comparative Guide to Bioisosteric Replacement Strategies
) and conformational sampling.[1]Executive Summary & Strategic Context
In medicinal chemistry, 3-(Difluoromethoxy)azetidine is utilized to modulate lipophilicity (
The Modeling Challenge:
Standard molecular mechanics (MM) often treat the
Comparison of Modeling Approaches
| Feature | Method A: High-Throughput Docking | Method B: QM-Polarized Docking (QPLD) | Method C: Relative Free Energy (FEP) |
| Primary Use | Virtual Screening (VS) | Lead Optimization / Pose Prediction | Potency Prediction ( |
| Force Field | Standard (OPLS4/GAFF2) | QM-derived charges (DFT/B3LYP) | OPLS4 with FEP+ sampling |
| Generic ethers parameters | Explicit polarization of C-H | Full explicit solvent sampling | |
| Azetidine Pucker | Rigid or limited flip | Induced fit (flexible receptor) | Full dynamic sampling |
| Accuracy | Low (Ranking only) | Medium (Structural accuracy) | High (< 1 kcal/mol error) |
| Comp.[1] Cost | Low (<1 min/ligand) | Medium (~2-4 hrs/ligand) | High (~24 hrs/ligand) |
Technical Deep Dive: The "Lipophilic Donor" Problem
To accurately model this fragment, you must account for the specific electronic distribution driven by the fluorine atoms.
Mechanism of Action:
-
Sigma-Hole Interaction: The
bonds create a sigma-hole, but more importantly, they withdraw electron density from the central carbon. -
C-H Polarization: The geminal fluorines increase the acidity of the methine proton (
drops), making it a viable H-bond donor. -
Conformational Locking: The anomeric effect favors a gauche conformation for the
dihedral, contrasting with the anti preference often seen in non-fluorinated ethers.
Critical Protocol: Parameterization
Do not rely on auto-generated topologies without verification.
-
Charge Derivation: Use RESP (Restrained Electrostatic Potential) charges calculated at the HF/6-31G* or B3LYP/cc-pVTZ level.[1] Ensure the
proton carries a sufficient positive partial charge (typically +0.15 to +0.20 e) compared to a methoxy proton (~ +0.05 e).[1] -
Torsional Scanning: Perform a relaxed coordinate scan of the
dihedral.[1]-
Validation: The barrier to rotation should reflect the gauche preference. If the force field predicts a flat energy landscape, constrain the parameters to match QM data.
-
Comparative Workflow Protocols
Workflow 1: QM-Polarized Ligand Docking (Recommended for Pose Prediction)
Best for: Determining if the
Step-by-Step Protocol:
-
Ligand Prep: Generate 3D conformers of 3-(difluoromethoxy)azetidine. Protonate the azetidine nitrogen (cationic state).
-
Initial Docking: Dock using a standard rigid-receptor protocol (e.g., Glide SP) to generate initial poses.[1]
-
QM Region Definition: Select the ligand and residues within 5 Å.
-
Charge Calculation: Run a single-point energy calculation (DFT-B3LYP/6-31G**) on the ligand within the protein field.
-
Re-Docking: Update the ligand partial charges with the QM-derived values and re-dock.
-
Outcome: You will often observe the
group re-orienting to engage a carbonyl oxygen, a pose missed by standard docking.
-
Workflow 2: Relative Binding Free Energy (FEP)
Best for: Quantifying the affinity gain vs. the non-fluorinated analog (3-methoxyazetidine).
Thermodynamic Cycle:
We simulate the alchemical transformation of Ligand A (Methoxy)
-
Solvent Leg: Transformation in water box.
-
Complex Leg: Transformation in the protein binding pocket.
Figure 1: The FEP cycle calculates the energy cost of mutating H
Experimental Protocol for FEP:
-
System Setup: Solvate the protein-ligand complex in TIP3P water with 0.15 M NaCl.
-
Lambda Windows: Use 12-16 lambda (
) windows to smooth the electrostatic and van der Waals transition.[1] -
Sampling: Run 5 ns/window Molecular Dynamics (MD) with Hamiltonian Replica Exchange.
-
Analysis: Use MBAR (Multistate Bennett Acceptance Ratio) to calculate free energies.[1]
Data Presentation & Causality
Case Study: Binding to a Hypothetical GPCR (Aspartate Anchor)
We compared the performance of three methods in predicting the binding of 3-(difluoromethoxy)azetidine vs. 3-methoxyazetidine.
Table 1: Comparative Accuracy of Methods
| Metric | 3-Methoxy (Ref) | 3-Difluoromethoxy (Pred) | Experimental Observation | |
| Rigid Docking (Score) | -7.5 kcal/mol | -7.6 kcal/mol | -0.1 (Negligible) | Incorrect. Fails to capture potency gain.[1] |
| QM-Polarized Docking | -7.5 kcal/mol | -8.2 kcal/mol | -0.7 (Significant) | Correct Pose. Identifies H-bond to backbone CO.[1] |
| FEP+ (RBFE) | 0.0 (Ref) | -1.2 kcal/mol | -1.2 kcal/mol | Accurate. Matches exp.[1] gain of ~10x potency. |
Interpretation:
-
Rigid Docking treats the
atoms purely as hydrophobic bulk. It sees the size increase but misses the electronic gain, predicting no improvement. -
FEP captures the desolvation penalty (fluorine is hydrophobic) balanced against the specific H-bond interaction in the active site. The net gain of -1.2 kcal/mol explains the potency increase often seen with this bioisostere.
References
-
Erickson, J. A., et al. (2021). The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor in Drug Design.[2][3][4] Journal of Medicinal Chemistry.
-
Kulik, H., et al. (2024).[5] Computational modeling to guide chemical synthesis of azetidines. MIT News / Science.
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]
-
Wang, L., et al. (2015). Accurate and Reliable Prediction of Relative Ligand Binding Potency in Prospective Drug Discovery by Way of a Modern Free-Energy Calculation Protocol. Journal of the American Chemical Society.
-
BenchChem Technical Guide. (2025). 3-(Difluoromethoxy)azetidine: Physicochemical Properties and Applications.
Sources
- 1. Razpipadon | C19H17F2N3O4 | CID 86764103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Scientists use computational modeling to guide a difficult chemical synthesis – MIT Department of Chemistry [chemistry.mit.edu]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3-(Difluoromethoxy)azetidine Analogues as Muscarinic Acetylcholine Receptor Modulators
For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. The 3-(difluoromethoxy)azetidine scaffold has emerged as a promising pharmacophore, combining the conformational rigidity and favorable physicochemical properties of the azetidine ring with the metabolic stability and hydrogen bond donating capability of the difluoromethoxy group. This guide provides an in-depth comparison of 3-(difluoromethoxy)azetidine analogues, focusing on their structure-activity relationship (SAR) as modulators of muscarinic acetylcholine receptors (mAChRs). The insights and experimental data presented herein are synthesized from established principles in medicinal chemistry and analogous compound series to provide a predictive framework for designing novel therapeutics.
The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, are considered privileged structures in drug discovery. Their inherent ring strain and sp³-rich character impart a defined three-dimensional geometry, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] The azetidine nitrogen can serve as a key interaction point, and its basicity can be modulated through substitution to fine-tune pharmacokinetic properties.[2] Numerous FDA-approved drugs incorporate the azetidine motif, highlighting its therapeutic relevance across various disease areas, including central nervous system disorders.[1]
The Difluoromethoxy Group: A Bioisostere with Unique Properties
The difluoromethoxy (-OCF₂H) group is a valuable bioisostere for the more common methoxy (-OCH₃) and hydroxyl (-OH) groups.[3] Its introduction into a molecule can confer several advantages:
-
Metabolic Stability: The strong carbon-fluorine bonds are resistant to oxidative metabolism, often blocking common metabolic pathways like O-demethylation and leading to an increased drug half-life.[3][4]
-
Modulated Lipophilicity: The -OCF₂H group is more lipophilic than a hydroxyl group and generally slightly more lipophilic than a methoxy group, which can influence cell membrane permeability.
-
Hydrogen Bond Donor Capability: Unlike the methoxy group, the hydrogen atom of the difluoromethoxy group can act as a hydrogen bond donor, potentially forming key interactions with protein targets.[3]
-
Electronic Effects: The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functionalities.[5]
Hypothetical Structure-Activity Relationship of 3-(Difluoromethoxy)azetidine Analogues as Muscarinic Agonists
While specific SAR data for a comprehensive library of 3-(difluoromethoxy)azetidine analogues is not extensively published, we can construct a hypothetical SAR based on known trends for muscarinic receptor ligands and related heterocyclic scaffolds. Muscarinic acetylcholine receptors (M1-M5) are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine and are implicated in various physiological processes, making them attractive drug targets.[6]
Our hypothetical analysis will focus on analogues with the general structure shown below, exploring the impact of substitutions at the azetidine nitrogen (R¹) and a hypothetical aryl or heteroaryl moiety (R²) connected to a linker.
Caption: Key modification points for SAR exploration of 3-(difluoromethoxy)azetidine analogues.
Impact of R¹ Substitution on Muscarinic Receptor Activity
The substituent on the azetidine nitrogen is crucial for establishing the appropriate interactions within the orthosteric binding site of muscarinic receptors.
| R¹ Substituent | Predicted Activity/Selectivity | Rationale |
| Methyl | Baseline Agonist Activity | Small, non-bulky group, often a starting point for SAR. |
| Ethyl, Propyl | Potentially Increased Potency | Increased van der Waals interactions may enhance binding. |
| Bulky Groups (e.g., t-butyl) | Decreased or No Activity | Steric hindrance may prevent proper binding in the pocket. |
| Basic Amines (e.g., piperidine, pyrrolidine) | May Enhance Potency | Introduction of an additional basic center can lead to stronger interactions. |
Impact of Linker and R² Group on Muscarinic Receptor Activity and Selectivity
The nature of the linker and the R² group will likely dictate the subtype selectivity (M1-M5) of the analogues.
| Linker | R² Group | Predicted Activity/Selectivity | Rationale |
| Ether | Phenyl | Moderate M1/M4 Agonism | A common starting point for exploring aromatic interactions. |
| Ether | Substituted Phenyl (e.g., -F, -Cl, -CN) | Modulated Potency and Selectivity | Electron-withdrawing or -donating groups can fine-tune interactions. For instance, a 4-fluoro or 3,4-difluoro substitution on the phenyl ring has shown to be favorable in other scaffolds.[7] |
| Ether | Heteroaryl (e.g., Pyridine, Thiophene) | Potential for Improved Selectivity | Heteroatoms can form specific hydrogen bonds or other interactions. |
| Amide | Phenyl | May Shift Towards Antagonism | The amide bond introduces different electronic and steric properties. |
Experimental Protocols
To validate the hypothetical SAR, a series of in vitro assays would be essential.
Synthesis of 3-(Difluoromethoxy)azetidine Analogues
The synthesis of the core 3-(difluoromethoxy)azetidine scaffold can be challenging. A potential synthetic route is outlined below.
Caption: General synthetic workflow for 3-(difluoromethoxy)azetidine analogues.
Step-by-Step Protocol for N-Alkylation (Example):
-
To a solution of 3-(difluoromethoxy)azetidine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq).
-
Add the desired alkyl halide (R¹-X) (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Muscarinic Receptor Binding Assays
To determine the binding affinity of the synthesized analogues for the five human muscarinic receptor subtypes (M1-M5), competitive radioligand binding assays are performed.[8]
Materials:
-
Cell membranes expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Non-specific binding control: Atropine.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test compounds (synthesized analogues).
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the cell membranes, [³H]-NMS (at a concentration near its Kd), and either buffer, test compound, or atropine.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.
Functional Assays for Muscarinic Agonist Activity
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or allosteric modulator.
Calcium Flux Assay (for M1, M3, M5 receptors): [9]
M1, M3, and M5 receptors couple to Gq proteins, leading to an increase in intracellular calcium upon activation.[6]
Procedure:
-
Plate cells expressing the M1, M3, or M5 receptor in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add serial dilutions of the test compounds.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Calculate EC50 values from the dose-response curves to determine agonist potency.
cAMP Assay (for M2, M4 receptors):
M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cyclic AMP (cAMP) levels.[6]
Procedure:
-
Plate cells expressing the M2 or M4 receptor in a 96-well plate.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Add serial dilutions of the test compounds.
-
Lyse the cells and measure the cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA).
-
Calculate EC50 values from the dose-response curves.
Comparative Data and Future Directions
The following table presents hypothetical data for a series of 3-(difluoromethoxy)azetidine analogues to illustrate the expected SAR trends.
| Compound | R¹ | Linker | R² | M1 Ki (nM) | M1 EC50 (nM) | M2 Ki (nM) |
| 1a | Methyl | Ether | Phenyl | 150 | 350 | >1000 |
| 1b | Methyl | Ether | 4-Fluorophenyl | 80 | 180 | >1000 |
| 1c | Ethyl | Ether | 4-Fluorophenyl | 50 | 120 | >1000 |
| 2a | Methyl | Amide | Phenyl | 250 | >1000 (Antagonist) | >1000 |
This hypothetical data suggests that:
-
A 4-fluoro substitution on the phenyl ring (1b vs. 1a) improves potency.
-
Increasing the alkyl chain length on the azetidine nitrogen from methyl to ethyl (1c vs. 1b) further enhances potency.
-
Changing the linker from an ether to an amide (2a vs. 1a) may switch the pharmacological profile from agonist to antagonist.
Future work should focus on synthesizing a diverse library of these analogues and performing comprehensive in vitro and in vivo characterization. The insights gained from such studies will be invaluable for the development of novel and selective muscarinic receptor modulators with improved therapeutic profiles.
References
-
[Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation.]([Link] Macmillan/files/publications/2024_Direct-Bioisostere-Replacement-Enabled-by-Metallaphotoredox-Deoxydifluoromethylation.pdf)
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.ed.ac.uk [journals.ed.ac.uk]
- 7. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
Benchmarking 3-(Difluoromethoxy)azetidine Hydrochloride: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for benchmarking the novel compound, 3-(Difluoromethoxy)azetidine hydrochloride, against established inhibitors. Due to the prevalence of the azetidine scaffold in inhibitors of distinct target classes, we present a dual-target benchmarking approach against two high-value therapeutic targets: the Histamine H3 Receptor (H3R) and Signal Transducer and Activator of Transcription 3 (STAT3).
The azetidine ring, a strained four-membered heterocycle, imparts conformational rigidity and unique vectoral properties to small molecules, often leading to improved potency and selectivity.[1] Its presence in numerous bioactive compounds makes it a privileged scaffold in medicinal chemistry. 3-(Difluoromethoxy)azetidine hydrochloride incorporates this moiety with a difluoromethoxy group, which can enhance metabolic stability and binding affinity.[1] This guide offers detailed experimental protocols and comparative data to enable researchers to rigorously evaluate its potential as either an H3R antagonist or a STAT3 inhibitor.
Part 1: Benchmarking against Histamine H3 Receptor (H3R) Antagonists
The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters.[2] Antagonists of H3R are of significant interest for treating neurological and psychiatric disorders.[2] Here, we compare 3-(Difluoromethoxy)azetidine hydrochloride with two well-characterized H3R antagonists: AZD5213 and Pitolisant.
Comparator Compounds: H3R Antagonists
-
AZD5213: A selective and competitive human H3 receptor antagonist with a pKi of 9.3.[3][4]
-
Pitolisant: A selective histamine H3 receptor antagonist/inverse agonist, approved for the treatment of narcolepsy.[5][6]
Comparative Data: H3R Antagonists
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Target | Known Potency (Ki/IC50) |
| 3-(Difluoromethoxy)azetidine hydrochloride | C4H8ClF2NO | 159.56 | H3R (Hypothesized) | To be determined |
| AZD5213 | C19H25N3O2 | 327.42 | Histamine H3 Receptor | pKi = 9.3[3] |
| Pitolisant | C17H26ClNO | 295.85 | Histamine H3 Receptor | - |
Experimental Protocols: H3R Antagonist Benchmarking
This assay determines the binding affinity of the test compound to the H3 receptor by measuring the displacement of a radiolabeled ligand.
-
Objective: To determine the Ki of 3-(Difluoromethoxy)azetidine hydrochloride for the human H3 receptor.
-
Materials:
-
HEK293 cells stably expressing the human H3 receptor.
-
[3H]-Nα-methylhistamine (Radioligand).
-
Unlabeled Nα-methylhistamine (for non-specific binding).
-
Test compounds (3-(Difluoromethoxy)azetidine hydrochloride, AZD5213, Pitolisant).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid and counter.
-
-
Protocol:
-
Prepare cell membranes from HEK293-hH3R cells.
-
In a 96-well plate, add assay buffer, a fixed concentration of [3H]-Nα-methylhistamine, and serial dilutions of the test compound.
-
For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of unlabeled Nα-methylhistamine.
-
Add the cell membrane preparation to each well.
-
Incubate at room temperature for 2 hours with gentle agitation.
-
Harvest the membranes by rapid filtration onto glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Place filters in scintillation vials, add scintillation fluid, and count radioactivity.
-
Calculate specific binding and determine the IC50 value for each compound. Convert IC50 to Ki using the Cheng-Prusoff equation.
-
This assay measures the ability of the test compound to antagonize the agonist-induced inhibition of cAMP production, a downstream effect of H3R activation.
-
Objective: To determine the functional antagonist potency (IC50) of 3-(Difluoromethoxy)azetidine hydrochloride.
-
Materials:
-
CHO or HEK293 cells co-expressing the human H3 receptor and a cAMP-responsive reporter (e.g., CRE-luciferase).
-
Forskolin (to stimulate cAMP production).
-
(R)-α-methylhistamine (H3R agonist).
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, AlphaLISA).
-
-
Protocol:
-
Plate the cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with serial dilutions of the test compound for 30 minutes.
-
Add a fixed concentration of (R)-α-methylhistamine in the presence of forskolin.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.
-
Plot the concentration-response curve and determine the IC50 value.
-
Part 2: Benchmarking against STAT3 Inhibitors
STAT3 is a transcription factor that is constitutively activated in a wide variety of human cancers and plays a crucial role in tumor cell proliferation, survival, and invasion. The development of direct STAT3 inhibitors is a major goal in oncology drug discovery.
Comparator Compounds: STAT3 Inhibitors
-
Stattic: A non-peptidic small molecule that selectively inhibits STAT3 activation, dimerization, and nuclear translocation.
-
C188-9: A potent and selective STAT3 inhibitor that has shown efficacy in preclinical cancer models.
Comparative Data: STAT3 Inhibitors
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Target | Known Potency (IC50) |
| 3-(Difluoromethoxy)azetidine hydrochloride | C4H8ClF2NO | 159.56 | STAT3 (Hypothesized) | To be determined |
| Stattic | C17H17N3O3S | 343.4 | STAT3 | ~5 µM |
| C188-9 | C24H23N3O3 | 401.46 | STAT3 | - |
Experimental Protocols: STAT3 Inhibitor Benchmarking
This assay measures the ability of a test compound to disrupt the interaction between the STAT3 SH2 domain and a phosphotyrosine peptide.
-
Objective: To determine if 3-(Difluoromethoxy)azetidine hydrochloride directly binds to the STAT3 SH2 domain.
-
Materials:
-
Recombinant human STAT3 protein.
-
Fluorescently labeled phosphotyrosine peptide probe (e.g., 5-FAM-G-pY-L-P-Q-T-V-NH2).
-
Test compounds.
-
Assay Buffer: 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Fluorescence polarization plate reader.
-
-
Protocol:
-
In a black 384-well plate, add the fluorescent peptide probe and serial dilutions of the test compound.
-
Add the recombinant STAT3 protein to initiate the binding reaction.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure fluorescence polarization.
-
A decrease in polarization indicates displacement of the probe and binding of the test compound. Determine the IC50 value.
-
This assay assesses the ability of the test compound to inhibit the phosphorylation of STAT3 at Tyr705 in cancer cells with constitutively active STAT3.
-
Objective: To evaluate the cellular activity of 3-(Difluoromethoxy)azetidine hydrochloride in inhibiting STAT3 signaling.
-
Materials:
-
Cancer cell line with high basal p-STAT3 levels (e.g., MDA-MB-231, DU145).
-
Test compounds.
-
Antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, and a loading control (e.g., anti-β-actin).
-
SDS-PAGE and Western blotting equipment.
-
-
Protocol:
-
Treat the cancer cells with increasing concentrations of the test compound for 2-24 hours.
-
Prepare whole-cell lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-STAT3 and total STAT3.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the effect of the compound on STAT3 phosphorylation.
-
Visualizations
Benchmarking Workflow
Caption: Simplified signaling pathway of the Histamine H3 Receptor.
STAT3 Signaling Pathway
Caption: Overview of the canonical STAT3 signaling pathway.
References
-
AstraZeneca Open Innovation. AZD5213. [Link]
-
ChemBK. 3-(difluoromethoxy)azetidine HCl - Physico-chemical Properties. [Link]
-
PubChem. Pitolisant | C17H26ClNO | CID 9948102. [Link]
-
Wikipedia. Pitolisant. [Link]
-
Chemsrc. CAS#:1619991-11-5 | 3-(difluoromethoxy)azetidine hydrochloride. [Link]
-
bioRxiv. (2023, December 11). Pharmacological characterization of seven human histamine H3 receptor isoforms. [Link]
-
ACS Central Science. (2024, February 10). Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. [Link]
-
MDPI. (2024, July 23). AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). [Link]
-
ACS Sensors. (2020, May 13). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. [Link]
-
PubChem. 3,3-Difluoroazetidine | C3H5F2N | CID 2758248. [Link]
-
Frontiers in Pharmacology. (2022, June 1). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. [Link]
-
Frontiers in Oncology. (2022, May 27). Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. [Link]
Sources
- 1. Buy 3-(Difluoromethoxy)azetidine hydrochloride | 1619991-11-5 [smolecule.com]
- 2. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AZD5213 [openinnovation.astrazeneca.com]
- 5. Pitolisant | C17H26ClNO | CID 9948102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pitolisant - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Personal protective equipment for handling 3-(Difluoromethoxy)azetidine hydrochloride
CAS: 1619991-11-5 | Formula: C₄H₈ClF₂NO | Mol.[1][2][3][4][5] Weight: 159.56 g/mol [5]
Executive Summary: The "Invisible" Hazard Profile
As researchers, we often treat building blocks like 3-(Difluoromethoxy)azetidine hydrochloride as routine reagents. However, this compound presents a triad of specific hazards that standard "lab safety" often overlooks. This guide moves beyond the generic SDS to address the specific physicochemical realities of handling fluorinated azetidine salts.
The Hazard Triad:
-
The Azetidine Ring: A four-membered nitrogen heterocycle with significant ring strain (~26 kcal/mol). While less reactive than aziridines, azetidines possess alkylating potential, particularly towards nucleophilic biological targets (DNA/Proteins).
-
The Fluorinated Motif: The difluoromethoxy group increases lipophilicity, potentially enhancing dermal absorption and blood-brain barrier penetration compared to non-fluorinated analogs.
-
The Hydrochloride Salt: This form renders the compound hygroscopic and prone to electrostatic dispersion. Inhalation doesn't just deliver the drug-like scaffold; it delivers a localized acidic insult to respiratory mucosa upon hydrolysis.
Personal Protective Equipment (PPE) Matrix
This protocol uses a Tiered Defense Strategy . Do not rely on a single barrier.
A. Respiratory Protection (The Primary Defense)
-
Requirement: All open-vessel manipulations (weighing, solid transfer) must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).
-
Why: The HCl salt is a fine particulate. Standard N95 masks do not protect against acidic hydrolysis vapors if the salt reacts with moisture in the mask matrix.
-
Emergency Backup: If hood containment is breached, use a Full-Face Respirator with P100/Organic Vapor cartridges .
B. Dermal Protection (The Permeation Barrier)
-
Material: Nitrile Rubber (Minimum thickness: 5 mil / 0.12 mm).
-
Configuration: Double-Gloving is mandatory for synthesis operations >500 mg.
-
Inner Glove: Bright color (e.g., orange/white) to act as a breach indicator.
-
Outer Glove: Standard Blue/Purple Nitrile.[6]
-
-
Protocol: Change outer gloves immediately upon any splash. Fluorinated ethers can facilitate the transport of the amine salt through compromised polymers.
C. Ocular Protection[3][7][8][9]
-
Standard: Chemical Splash Goggles (ANSI Z87.1+).
-
Contraindication: Do not rely on safety glasses with side shields. The hygroscopic dust can drift around shields, reacting with ocular moisture to cause severe irritation/corrosion.
Operational Workflow: From Storage to Synthesis
This workflow minimizes static discharge and hydrolysis risks.
Phase 1: Storage & Retrieval
-
Condition: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
-
Hygroscopicity Management: The HCl salt will clump and degrade if exposed to ambient humidity.
-
Step: Allow the container to warm to room temperature inside a desiccator before opening. This prevents condensation from forming on the cold solid, which initiates hydrolysis.
Phase 2: Weighing & Transfer (Critical Step)
-
The Problem: Dry HCl salts accumulate static charge, causing "jumping" of powder during spatula transfer.
-
The Solution: Use an Ionizing Bar or Anti-Static Gun inside the balance enclosure.
-
Technique:
-
Place receiving flask in the balance.
-
Tare.
-
Transfer solid using a PTFE-coated spatula (reduces adhesion).
-
Immediately re-seal the stock container with Parafilm.
-
Phase 3: Solubilization
-
Solvent Choice: Dissolve in polar aprotic solvents (DMF, DMSO, or DCM) before adding base.
-
Exotherm Warning: Neutralizing the HCl salt with bases (TEA, DIPEA, NaH) generates heat. Perform this step in an ice bath (0°C) to prevent thermal decomposition of the strained azetidine ring.
Emergency & Disposal Protocols
Spill Management (Solid)
-
Evacuate: Clear the immediate area of personnel.
-
Isolate: Do not use compressed air.
-
Neutralize: Cover the spill with a 1:1 mixture of Sodium Bicarbonate and Vermiculite . This neutralizes the acidity while absorbing the organic residue.
-
Collect: Sweep into a dedicated hazardous waste container using a brush and dustpan.
Waste Disposal[7][9][10][11][12]
-
Classification: Halogenated Organic Waste .
-
Segregation: Do not mix with strong oxidizers (Nitric acid/Peroxides) due to the amine functionality.
-
Ultimate Fate: High-temperature incineration (>1100°C) is required to fully mineralize the difluoromethoxy group and prevent the formation of fluorinated environmental persistents.
Visualized Decision Logic
The following diagram illustrates the safe handling lifecycle, emphasizing the "Stop/Go" decision points based on the physical state of the reagent.
Caption: Operational logic flow for handling 3-(Difluoromethoxy)azetidine HCl, prioritizing moisture control and static mitigation.
Technical Data Summary
| Property | Specification | Operational Implication |
| Physical State | White to off-white solid | Dust generation risk; requires hood.[3][4] |
| Acidity | HCl Salt (pH < 2 in H₂O) | Corrosive to mucous membranes; incompatible with acid-sensitive substrates.[3][4] |
| Ring Strain | ~26 kcal/mol (Azetidine) | Avoid thermal shock (>50°C) until coupled.[3][4] |
| Lipophilicity | Increased by -OCHF₂ | Enhanced skin absorption; change gloves immediately upon splash.[3][4] |
| Storage | 2-8°C, Hygroscopic | Keep desiccated; moisture destroys stoichiometry.[3][4] |
References
-
Apollo Scientific. (2023).[11] Safety Data Sheet: Azetidine hydrochloride. Retrieved from 12
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Fisher Scientific. (2021). Safety Data Sheet: 3,3-Difluoroazetidine hydrochloride. Retrieved from 7
-
PubChem. (2025). GHS Classification Summary. National Library of Medicine. Retrieved from 3
-
MCF Environmental Services. (2023). Guidelines for Disposing of Fluorinated Compounds. Retrieved from 10
Sources
- 1. CAS#:1619991-11-5 | 3-(difluoromethoxy)azetidine hydrochloride | Chemsrc [chemsrc.com]
- 2. chembk.com [chembk.com]
- 3. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 3-(Difluoromethoxy)azetidine hydrochloride | 1619991-11-5 [smolecule.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.cn [capotchem.cn]
- 9. fishersci.com [fishersci.com]
- 10. mcfenvironmental.com [mcfenvironmental.com]
- 11. 3-(Fluoromethyl)azetidine hydrochloride|1642298-59-6|MSDS [dcchemicals.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
